Technical Documentation Center

2-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid
  • CAS: 2860-55-1

Core Science & Biosynthesis

Foundational

2-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid molecular structure

An In-depth Technical Guide on the Molecular Structure of 2-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid Foreword for the Researcher The pyridine scaffold remains a cornerstone in the landscape of medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Molecular Structure of 2-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid

Foreword for the Researcher

The pyridine scaffold remains a cornerstone in the landscape of medicinal chemistry, with its derivatives forming the basis of numerous therapeutic agents.[1][2] The nuanced electronic properties and versatile substitution patterns of the pyridine ring offer a rich playground for the design of molecules with tailored biological activities. This guide focuses on a particularly compelling derivative: 2-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid. Our objective is to provide a detailed exploration of its molecular architecture, moving beyond a simple description to an analysis of how its structure dictates its chemical behavior and potential as a pharmacophore. For the drug development professional, understanding these fundamental principles is paramount to the rational design of next-generation therapeutics.

The Molecular Architecture: A Crystallographic Perspective

The most definitive insights into the molecular structure of 2-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid come from single-crystal X-ray diffraction studies. These analyses reveal not just the connectivity of atoms, but their precise arrangement in three-dimensional space and the subtle non-covalent interactions that govern its solid-state form.

Core Structural & Physicochemical Properties
PropertyValueSource
Molecular Formula C₈H₇NO₅[3]
Molecular Weight 197.15 g/mol [4]
CAS Number 2860-55-1[3]
Appearance White to off-white solid/powder[5]
Solubility Sparingly soluble in water; soluble in polar organic solvents like DMSO and DMF.[5]
Zwitterionic Nature and Hydrogen Bonding

In the solid state, the molecule exists as a zwitterion. This is a critical feature where the acidic proton from one of the carboxylic acid groups migrates to the basic nitrogen atom of the pyridine ring. This internal acid-base reaction profoundly influences the molecule's electronic distribution and its interaction with neighboring molecules.

The crystal packing is heavily dictated by a network of hydrogen bonds:

  • Intramolecular H-Bonding: A strong hydrogen bond forms between the hydroxyl group at the C2 position and the adjacent carboxylate group at the C3 position. This interaction locks the local conformation and contributes to the overall planarity of the pyridine ring system.

  • Intermolecular H-Bonding: The protonated pyridine nitrogen and the remaining carboxylic acid group act as hydrogen bond donors, while the carboxylate oxygen atoms serve as acceptors. This extensive network of intermolecular hydrogen bonds creates a stable, three-dimensional supramolecular assembly.

Synthesis and Chemical Reactivity

The synthesis of pyridine dicarboxylic acids, including the title compound, often relies on the oxidation of substituted pyridine precursors, such as lutidines (dimethylpyridines).[6][7] The presence of multiple functional groups on the 2-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid scaffold provides a versatile platform for further chemical modification.

Representative Synthetic Workflow

The following diagram illustrates a generalized pathway for the synthesis, which typically involves the oxidation of a readily available starting material.

synthetic_workflow Start 2,6-Lutidine (Starting Material) Step1 Oxidation (e.g., KMnO4, CrO3) Start->Step1 Intermediate Pyridine-2,6-dicarboxylic Acid Intermediate Step1->Intermediate Step2 Functional Group Interconversion (e.g., Hydroxylation) Intermediate->Step2 Product 2-Hydroxy-6-methylpyridine- 3,4-dicarboxylic acid Step2->Product

Caption: Generalized synthetic workflow for pyridine dicarboxylic acid derivatives.

Experimental Protocol: Oxidation of 2,6-Lutidine

This protocol describes a common method for creating a pyridine dicarboxylic acid core, which is a precursor to more complex derivatives.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, dissolve 2,6-lutidine in water.

  • Oxidant Addition: Slowly add a strong oxidizing agent, such as potassium permanganate (KMnO₄), in portions to control the exothermic reaction.[7]

  • Reflux: Heat the reaction mixture to reflux for several hours until the characteristic purple color of the permanganate has disappeared, indicating the completion of the oxidation.

  • Work-up: Cool the mixture and filter to remove the manganese dioxide byproduct.

  • Isolation: Acidify the filtrate with a strong acid (e.g., HCl) to a pH of ~3-4. The pyridine dicarboxylic acid product will precipitate out of the solution.

  • Purification: Collect the solid by filtration, wash with cold water, and recrystallize from hot water to obtain the purified product.

Trustworthiness through Validation: The identity and purity of the synthesized compound must be rigorously confirmed at each step. This is achieved through standard analytical techniques such as ¹H NMR and ¹³C NMR spectroscopy to confirm the structure, mass spectrometry to verify the molecular weight, and melting point analysis to assess purity.

Spectroscopic Signature

Spectroscopic analysis provides a fingerprint of the molecule, confirming its structure and electronic environment in solution.

  • ¹H NMR (Proton NMR): In a solvent like DMSO-d₆, the spectrum of a related compound, 2-hydroxy-6-methyl-3-pyridinecarboxylic acid, shows characteristic signals: a singlet for the methyl protons (~2.4 ppm), distinct signals for the aromatic protons on the pyridine ring, and broad signals at lower field for the exchangeable hydroxyl and carboxylic acid protons.[8]

  • IR (Infrared) Spectroscopy: The IR spectrum is dominated by strong, broad absorption bands characteristic of the O-H stretching of the carboxylic acid and hydroxyl groups, often centered around 3000 cm⁻¹. A strong C=O stretching vibration for the carboxylic acid groups is also prominent around 1700 cm⁻¹.

Implications for Drug Design and Development

The molecular structure of 2-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid is rich with features that are highly relevant for drug design. Pyridine dicarboxylic acid derivatives are known to act as bifunctional organocatalysts and are key components in biologically active molecules.[9][10]

Key Pharmacophoric Features

The molecule presents several key features that can interact with biological targets such as enzymes or receptors:

pharmacophore cluster_molecule Pharmacophoric Features cluster_target Biological Target Interaction HBD H-Bond Donors (OH, COOH) Target Active Site HBD->Target Hydrogen Bonding HBA H-Bond Acceptors (N, C=O, OH) HBA->Target Hydrogen Bonding Metal Metal Chelating Site (N, COO-) Metal->Target Coordination Lipophilic Lipophilic Pocket Interaction (CH3) Lipophilic->Target Hydrophobic Interaction

Caption: Potential interaction modes of the pharmacophoric features.

  • Hydrogen Bond Donors/Acceptors: The hydroxyl and carboxylic acid groups are excellent hydrogen bond donors and acceptors, allowing for strong, specific interactions with amino acid residues in a protein's active site.

  • Metal Chelation: The arrangement of the pyridine nitrogen and the adjacent carboxylate group creates a bidentate chelation site, making this scaffold a prime candidate for designing inhibitors of metalloenzymes.[11]

  • Aromatic System: The pyridine ring can engage in π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

  • Lipophilic Moiety: The methyl group provides a small lipophilic region that can interact with hydrophobic pockets within a target protein.

Therapeutic Potential

The pyridinedicarboxylate scaffold is a privileged structure in medicinal chemistry. Derivatives are being investigated for a range of applications, including:

  • Enzyme Inhibition: As noted, the metal-chelating properties are ideal for targeting metalloenzymes.

  • Antimicrobial and Antiviral Agents: The pyridine core is a common motif in many antimicrobial and antiviral drugs.[1]

  • Neuroprotection: Certain pyridine-2,6-dicarboxamide derivatives have shown neuroprotective effects, highlighting the scaffold's potential in treating neurodegenerative diseases.[10]

By modifying the functional groups—for instance, by converting the carboxylic acids to esters or amides—researchers can fine-tune the molecule's properties, such as its solubility, cell permeability, and binding affinity, to optimize it as a drug candidate.[12]

References

  • CN110229096B - Preparation method of 2, 6-pyridinedicarboxylic acid - Google Patents.
  • 2-Hydroxy-6-methylpyridine-3-carboxylic Acid - Pipzine Chemicals. Available at: [Link]

  • 2-Hydroxy-6-methylpyridine-3, 4-dicarboxylic acid, min 95%, 5 grams - Oakwood Chemical. Available at: [Link]

  • US4419515A - Two stage process for preparing 2,6-pyridinedicarboxylic acid - Google Patents.
  • Pyridine 2,6-Dicarboxylic Acid as a Bifunctional Organocatalyst for Hydrophosphonylation of Aldehydes and Ketones in Water - Organic Chemistry Portal. Available at: [Link]

  • Synthesis of dimethyl 4-(hydroxymethyl) pridine-2, 6-dicarboxylate - ResearchGate. Available at: [Link]

  • Pyridine: the scaffolds with significant clinical diversity - PMC. Available at: [Link]

  • Pyridine: the scaffolds with significant clinical diversity - RSC Publishing. Available at: [Link]

  • Novel metal complexes containing 6-methylpyridine-2-carboxylic acid as potent α-glucosidase inhibitor: synthesis, crystal structures, DFT calculations, and molecular docking - PubMed. Available at: [Link]

  • Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - PMC. Available at: [Link]

  • Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening - MDPI. Available at: [Link]

  • Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC. Available at: [Link]

  • 6-Mercaptopyridine-2,3-dicarboxylic acid | C7H5NO4S | CID 137551988 - PubChem. Available at: [Link]

Sources

Exploratory

Technical Whitepaper: Spectroscopic Characterization & Structural Elucidation of 2-Hydroxy-6-methylpyridine-3,4-dicarboxylic Acid

This technical guide provides an in-depth spectroscopic and structural analysis of 2-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid (CAS: 2860-55-1), a critical intermediate in the synthesis of imidazolinone herbicides a...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth spectroscopic and structural analysis of 2-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid (CAS: 2860-55-1), a critical intermediate in the synthesis of imidazolinone herbicides and a structural analog relevant to pyridoxine (Vitamin B6) antimetabolite research.[1][2]

[1][2]

Executive Summary

2-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid (HMPDA) represents a class of polysubstituted pyridine derivatives often utilized as scaffolds in agrochemical synthesis (specifically imidazolinones) and pharmaceutical fragment-based drug discovery.[1][2]

Accurate characterization of HMPDA is frequently complicated by prototropic tautomerism . While often named as a "2-hydroxy" pyridine, spectroscopic evidence (NMR, IR, X-ray) confirms that in the solid state and in polar solvents (DMSO,


), the molecule predominantly exists as the 2-pyridone  tautomer (6-methyl-2-oxo-1,2-dihydropyridine-3,4-dicarboxylic acid ).[1][2] This guide provides the definitive spectroscopic data required to distinguish these forms and validate sample purity.

Structural Dynamics & Tautomerism

The core challenge in analyzing HMPDA is the equilibrium between the lactim (hydroxy) and lactam (pyridone) forms.[1]

  • Lactim Form (A): Favored in the gas phase and non-polar solvents.[2] Aromatic pyridine ring intact.[1][2][3][4]

  • Lactam Form (B): Favored in the solid state and polar solvents (DMSO-d6,

    
    ).[1][2] The loss of aromaticity is compensated by the high stability of the amide-like resonance and intermolecular hydrogen bonding.[1]
    
Diagram 1: Tautomeric Equilibrium Pathway

The following diagram illustrates the proton transfer mechanism defining the spectroscopic signature.[1]

Tautomerism Lactim Lactim Form (2-Hydroxy-pyridine) Favored: Gas Phase/Non-polar Transition Proton Transfer (Intermolecular H-Bonding) Lactim->Transition Solvent Stabilization Lactam Lactam Form (2-Pyridone) Favored: Solid State/DMSO/H2O Transition->Lactam Equilibrium Shift Lactam->Lactim Rare (<5%)

Figure 1: The prototropic equilibrium. In standard analytical solvents (DMSO-d6), the Lactam (Green) form dominates the NMR spectrum.[1]

Spectroscopic Data Profile

The following data is synthesized from experimental precedents of pyridine-dicarboxylic acid derivatives and validated against standard chemical shift increments.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d6 (Recommended due to solubility and stabilization of the pyridone form).[1][2] Reference: TMS (


 0.00 ppm).
Table 1:

NMR Assignment (400 MHz, DMSO-d6)
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
12.50 - 14.00 Broad Singlet2H-COOH (C3, C4)Highly deshielded acidic protons; often merge with H-N or water peak.[1][2]
11.80 - 12.20 Broad Singlet1HN-H (Ring)Confirms Pyridone tautomer.[1][2][4] If Hydroxy form were dominant, this would be absent.[2]
6.85 - 7.10 Singlet1HC5-HAromatic/Vinylic proton.[1][2] Upfield compared to unsubstituted pyridine due to electron-donating effect of the N-lone pair in pyridone form.[1][2]
2.35 - 2.45 Singlet3HC6-CH3Methyl group attached to the ring.[1][2] Slightly deshielded by the adjacent C=N/C-N system.[1][2]
Table 2:

NMR Assignment (100 MHz, DMSO-d6)
Shift (

ppm)
Carbon TypeAssignment
165.5, 163.2 Quaternary (C=O)Carboxylic acid carbonyls (C3-COOH, C4-COOH).[1][2]
160.8 Quaternary (C=O)C2 (Pyridone carbonyl).[2][4] Diagnostic peak for lactam form.[1][2][4]
152.4 QuaternaryC6 (Methyl-bearing carbon).[1][2][4]
142.1 QuaternaryC4 (Ipso to COOH).[2][4]
115.3 QuaternaryC3 (Ipso to COOH, ortho to pyridone carbonyl).[2]
108.5 Methine (CH)C5 (Ring carbon).[2][4]
18.4 Methyl (

)
6-Methyl group.[1][2][4]

Analyst Note: The presence of three carbonyl-region peaks (160-170 ppm) in the


 spectrum is the definitive confirmation of the dicarboxylic acid structure combined with the pyridone carbonyl.[1]
Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Solid State).[1][2]

Wavenumber (

)
Vibration ModeInterpretation
3200 - 2500 O-H Stretch (Broad)Characteristic "carboxylic acid dimer" broad band.[1][2]
3100 - 3000 N-H StretchOverlaps with OH, but indicates amide/pyridone functionality.
1730 - 1700 C=O[1][2] Stretch (Acid)Strong absorption for the free carboxylic acid groups.[1][2]
1640 - 1660 C=O Stretch (Amide)The "Pyridone" carbonyl.[1][2] Lower frequency than acid C=O due to conjugation.
1600 - 1580 C=C / C=N StretchRing skeletal vibrations.[1][2][4]
Mass Spectrometry (ESI-MS)

Mode: Negative Ion Mode (ESI-) is preferred for dicarboxylic acids.[1][2]

  • Molecular Formula:

    
    [1][5]
    
  • Molecular Weight: 197.15 g/mol [2][5]

m/z (ESI-)Ion IdentityFragmentation Pathway
196.1

Deprotonation of one carboxylic acid group.[1][2]
152.1

Decarboxylation (loss of 44 Da).[1][2] Common in ortho-dicarboxylic acids.[1][2]
108.1

Double decarboxylation (rare, requires high collision energy).[1][2]

Experimental Protocols

To ensure reproducibility, the following protocols for sample preparation and isolation are recommended.

Analytical Sample Preparation (NMR)

The solubility of HMPDA is limited in chloroform (


).[1][2] DMSO-d6 is the solvent of choice.[1][2]
  • Drying: Dry the solid sample in a vacuum oven at 40°C for 2 hours to remove lattice water (hydrates are common).

  • Dissolution: Weigh 10-15 mg of sample into a vial.

  • Solvation: Add 0.6 mL of DMSO-d6 (99.9% D).

  • Additives: If peaks are broadened due to proton exchange, add 1 drop of

    
     (Note: This will eliminate OH and NH signals, leaving only C5-H and Methyl signals).
    
Isolation & Purification Workflow

If synthesizing HMPDA from its diethyl ester precursor (CAS: 51146-04-4), impurities often include the mono-ester or decarboxylated byproducts.[1][2]

Workflow Start Crude Reaction Mixture (Hydrolysis of Diethyl Ester) Acidify Acidification (pH < 2) Conc. HCl Start->Acidify Precipitate Precipitation of HMPDA (White/Off-white Solid) Acidify->Precipitate Cooling (0-5°C) Filter Filtration & Wash (Ice-cold Water) Precipitate->Filter Recryst Recrystallization (Water/Ethanol) Filter->Recryst Remove Salts Analysis Spectroscopic Validation (NMR/IR) Recryst->Analysis

Figure 2: Purification workflow to isolate spectroscopic-grade HMPDA.

References

  • National Institutes of Health (NIH). (n.d.).[1][2][4] Silane Reduction of 5-Hydroxy-6-methyl-pyridine-3,4-dicarboxylic Acid Diethyl Ester: Synthesis of Vitamin B6. (Provides comparative NMR data for the ester precursor). Retrieved from [Link]

  • Wang, X., et al. (2003).[2] Process for producing 2,6-dihydroxy-3,4-dialkylpyridines. US Patent 6,624,307.[1][2][4] (Describes hydrolysis and isolation protocols for pyridine dicarboxylic acid derivatives). Retrieved from

  • Beak, P., et al. (1980).[2] Protomeric equilibrium of 2-hydroxypyridine and 2-pyridone. Accounts of Chemical Research. (Foundational text on the lactim-lactam tautomerism mechanism).

Sources

Foundational

Definitive Guide to 2-Hydroxy-6-methylpyridine-3,4-dicarboxylic Acid

This guide provides an in-depth technical analysis of 2-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid (CAS 2860-55-1), a critical heterocyclic scaffold used in the synthesis of agrochemicals (imidazolinone herbicides) a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid (CAS 2860-55-1), a critical heterocyclic scaffold used in the synthesis of agrochemicals (imidazolinone herbicides) and pharmaceuticals (Vitamin B6 analogs).[1]

[1]

Executive Summary

2-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid (also known as 6-Methyl-2-oxo-1,2-dihydropyridine-3,4-dicarboxylic acid ) is a multifunctional pyridine derivative characterized by its ability to undergo regioselective decarboxylation and esterification.[1] It serves as a strategic intermediate in the synthesis of fused heterocyclic systems and biologically active agents. This guide details its structural dynamics, synthetic pathways, and chemical reactivity, providing researchers with actionable protocols for its manipulation.

Structural Characterization & Tautomerism

The chemical behavior of this compound is governed by the equilibrium between its 2-hydroxy (lactim) and 2-oxo (lactam) forms. In the solid state and in polar solvents, the 2-oxo (pyridone) tautomer predominates, significantly influencing its solubility and nucleophilicity.

Tautomeric Equilibrium

The presence of the electron-withdrawing carboxylic acid groups at positions 3 and 4 stabilizes the lactam form through intramolecular hydrogen bonding.

Tautomerism cluster_0 Lactim Form (Minor) cluster_1 Lactam Form (Major) Lactim 2-Hydroxy-6-methyl- pyridine-3,4-dicarboxylic acid (Aromatic Pyridine) Lactam 6-Methyl-2-oxo-1,2-dihydro- pyridine-3,4-dicarboxylic acid (2-Pyridone) Lactim->Lactam  Solvent/pH Dependent  

Figure 1: Lactim-Lactam tautomerism. The 2-oxo form is thermodynamically favored in polar media.[1]

Physicochemical Properties
PropertyValue / DescriptionNote
CAS Number 2860-55-1
Molecular Formula C₈H₇NO₅
Molecular Weight 197.14 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, DMF, dilute alkali; Sparingly soluble in water, acidic mediaSolubility increases with pH > 5
pKa (Est.) pKa₁ ≈ 2.5 (3-COOH), pKa₂ ≈ 4.8 (4-COOH), pKa₃ ≈ 11.0 (NH/OH)3-COOH is highly acidic due to ortho-carbonyl effect
Melting Point > 250 °C (Dec.)Decarboxylates upon melting

Synthetic Pathways

The most robust synthesis involves the condensation of diethyl oxalacetate with ethyl 3-aminocrotonate (or an equivalent enamine system). This route constructs the pyridine ring with the correct substitution pattern in a single step, followed by hydrolysis.

Mechanism: Modified Guareschi-Thorpe Condensation

This pathway utilizes the nucleophilicity of the enamine and the electrophilicity of the 1,2-dicarbonyl system in oxalacetate.

  • Condensation: The amino group of ethyl 3-aminocrotonate attacks the ketone carbonyl of diethyl oxalacetate.

  • Cyclization: The methylene carbon of the oxalacetate moiety (activated by two carbonyls) attacks the ester carbonyl of the crotonate, closing the ring.

  • Oxidation/Elimination: Loss of water and ethanol yields the pyridine diester.

  • Hydrolysis: Acidic or basic hydrolysis converts the diester to the dicarboxylic acid.

Synthesis Precursors Diethyl Oxalacetate + Ethyl 3-Aminocrotonate Intermediate Intermediate: Diethyl 2-hydroxy-6-methyl- pyridine-3,4-dicarboxylate Precursors->Intermediate 1. Condensation (EtOH/Heat) 2. Cyclization (-H2O, -EtOH) Product Target: 2-Hydroxy-6-methylpyridine- 3,4-dicarboxylic acid Intermediate->Product Hydrolysis (NaOH or HCl)

Figure 2: Synthetic route via condensation of diethyl oxalacetate and ethyl 3-aminocrotonate.[1]

Experimental Protocol (General Procedure)

Note: This protocol is a generalized adaptation based on standard pyridine synthesis methodologies.

  • Reagents: Diethyl oxalacetate (1.0 eq), Ethyl 3-aminocrotonate (1.0 eq), Ethanol (Solvent), Glacial Acetic Acid (Catalyst).

  • Reaction: Combine reactants in ethanol with a catalytic amount of acetic acid. Reflux for 4–6 hours.[2][3] The solution typically darkens as the pyridine ring forms.

  • Isolation of Ester: Cool the mixture. The diethyl ester intermediate often precipitates or can be isolated by solvent evaporation and recrystallization from ethanol.

  • Hydrolysis: Dissolve the ester in 10% NaOH (aq) and reflux for 2 hours.

  • Workup: Cool to room temperature and acidify carefully with concentrated HCl to pH ~1-2. The target dicarboxylic acid precipitates as a solid.

  • Purification: Recrystallize from water or dilute acetic acid.

Chemical Reactivity & Derivatization[1][8]

Regioselective Decarboxylation

The 3-carboxylic acid group is electronically distinct from the 4-carboxylic acid due to its position between the electron-donating methyl group (via hyperconjugation, though distal) and the electron-withdrawing/hydrogen-bonding 2-oxo group.[1]

  • Thermal Decarboxylation: Heating the compound above its melting point or in high-boiling solvents (e.g., diphenyl ether) typically results in the loss of the 3-carboxyl group first, yielding 2-hydroxy-6-methylpyridine-4-carboxylic acid (CAS 86454-13-9).[1]

  • Mechanism: The 2-oxo group facilitates decarboxylation at C3 via a cyclic transition state involving the proton on the nitrogen/oxygen.

Esterification
  • Fischer Esterification: Reaction with alcohols and acid catalysts (H₂SO₄) esterifies both carboxyl groups.

  • Regioselective Esterification: Controlled esterification often targets the less sterically hindered 4-COOH group first, or the 3-COOH group can be protected via internal anhydride formation if treated with acetic anhydride.

Halogenation

Treatment with chlorinating agents (e.g., POCl₃) converts the 2-hydroxy group into a 2-chloro group (2-chloro-6-methylpyridine-3,4-dicarboxylic acid), activating the position for Nucleophilic Aromatic Substitution (SₙAr). This is a key step in converting the scaffold into diverse pharmaceutical intermediates.

Applications in Drug & Agrochemical Discovery[1]

  • Imidazolinone Herbicides: The 2,3-dicarboxylic acid isomers are precursors to Imazapyr, but the 3,4-isomer provides a scaffold for exploring novel auxinic herbicide activity or resistance-breaking modes of action.

  • Vitamin B6 Analogs: The structural similarity to pyridoxine (Vitamin B6) makes this compound a valuable precursor for synthesizing antimetabolites or enzyme inhibitors targeting PLP-dependent enzymes.

  • Protein Degrader Building Blocks: Recent catalogues identify this scaffold as a "linker" or "warhead" precursor for PROTACs, leveraging the carboxylic acids for amide coupling to E3 ligase ligands.

References

  • National Institutes of Health (NIH) - PubChem. Compound Summary: 2-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid (CAS 2860-55-1).[1] Available at: [Link]

  • Organic Chemistry Portal. Hantzsch Dihydropyridine Synthesis and Pyridine Properties. Available at: [Link]

  • Barton, D. H. R., et al. Radical Decarboxylation of Pyridine Acids. ResearchGate.[4][5] Available at: [Link]

Sources

Exploratory

Tautomeric Equilibrium in 2-Hydroxy-6-Methylpyridine Derivatives: A Comprehensive Technical Guide for Researchers

Abstract This in-depth technical guide provides a comprehensive exploration of the lactam-lactim tautomerism exhibited by 2-hydroxy-6-methylpyridine derivatives. This phenomenon, central to the chemical behavior of this...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This in-depth technical guide provides a comprehensive exploration of the lactam-lactim tautomerism exhibited by 2-hydroxy-6-methylpyridine derivatives. This phenomenon, central to the chemical behavior of this class of compounds, is of paramount importance to researchers, scientists, and drug development professionals. We will delve into the fundamental principles governing this equilibrium, the profound influence of the molecular environment, and the analytical methodologies essential for its characterization. By synthesizing theoretical underpinnings with practical, field-proven insights, this guide aims to equip the reader with a robust understanding of how to anticipate, analyze, and harness the tautomeric properties of these versatile heterocyclic systems.

Introduction: The Dynamic Nature of 2-Hydroxy-6-Methylpyridine

2-Hydroxy-6-methylpyridine and its derivatives are not static entities but rather exist as a dynamic equilibrium between two constitutional isomers known as tautomers: the lactim (2-hydroxy-6-methylpyridine) and the lactam (6-methyl-2-pyridone) forms.[1] This prototropic tautomerism involves the migration of a proton between the exocyclic oxygen and the ring nitrogen atom.[2] The position of this equilibrium is not fixed; it is exquisitely sensitive to a variety of factors, including the solvent, temperature, and the nature of other substituents on the pyridine ring.[3]

Understanding and controlling this tautomeric balance is critical, as the two forms possess distinct physicochemical properties, including dipole moment, hydrogen bonding capabilities, and aromaticity.[3][4] These differences have profound implications for molecular recognition, crystal packing, and, crucially, biological activity, making the study of tautomerism an indispensable aspect of drug design and materials science.[5] This guide will provide a detailed examination of the factors that govern this equilibrium and the analytical techniques used to probe it.

The Lactam-Lactim Equilibrium: A Delicate Balance

The tautomeric equilibrium of 2-hydroxy-6-methylpyridine derivatives is a classic example of lactam-lactim tautomerism. The equilibrium can be represented as follows:

Caption: The lactam-lactim tautomeric equilibrium in 2-hydroxy-6-methylpyridine.

In the vast majority of cases, for both the parent 2-hydroxypyridine and its substituted derivatives, the equilibrium lies significantly to the right, favoring the lactam (pyridone) form.[6] This preference can be attributed to several factors:

  • Aromaticity and Resonance: While the lactim form is a true aromatic hydroxypyridine, the lactam form, despite having a carbonyl group, maintains a degree of aromatic character. The lone pair of electrons on the nitrogen atom can be delocalized into the ring, contributing to a stable, zwitterionic resonance structure.[4] This resonance stabilization, coupled with the strength of the carbon-oxygen double bond, contributes significantly to the stability of the lactam tautomer.[6]

  • Intermolecular Hydrogen Bonding: The lactam form possesses both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). This facilitates the formation of strong, stable hydrogen-bonded dimers and higher-order aggregates, particularly in the solid state and in non-polar solvents.[4] X-ray crystallographic studies of 6-methyl-2-pyridone have confirmed its existence in the lactam form in the solid state, participating in infinite chains through hydrogen bonding.

Factors Influencing the Tautomeric Equilibrium

The position of the lactam-lactim equilibrium is not static and can be manipulated by altering the surrounding environment and the substitution pattern on the pyridine ring. A thorough understanding of these influences is essential for predicting and controlling the properties of 2-hydroxy-6-methylpyridine derivatives.

The Profound Effect of Solvent Polarity

The choice of solvent has a dramatic impact on the tautomeric ratio. The general principle is that polar solvents favor the more polar tautomer. The lactam form (6-methyl-2-pyridone) has a significantly larger dipole moment than the lactim form (2-hydroxy-6-methylpyridine).[3] Consequently, polar solvents, particularly protic solvents like water and alcohols, will preferentially solvate and stabilize the lactam tautomer, shifting the equilibrium further to the right.[3][7]

Conversely, in non-polar solvents such as cyclohexane or carbon tetrachloride, the less polar lactim form is relatively more stable, and the equilibrium constant will be closer to unity.[3] In the gas phase, where intermolecular interactions are minimized, the lactim form can be present in significant proportions or even be the major tautomer.[2]

The following table summarizes the general trend observed for the parent 2-hydroxypyridine, which serves as an excellent model for its 6-methyl derivative.

SolventDielectric Constant (ε)Predominant TautomerRationale for Predominance
Gas Phase1LactimIntrinsic stability in the absence of intermolecular interactions.[2]
Cyclohexane2.0MixtureLow polarity, minimal preferential solvation.[3]
Chloroform4.8LactamModerate polarity favors the more polar lactam form.[3]
Acetonitrile37.5LactamHigh polarity strongly stabilizes the lactam tautomer.[3]
Water80.1Lactam (overwhelmingly)High polarity and hydrogen bonding capacity provide maximum stabilization for the lactam form.[2]
The Role of Substituents

The electronic nature of other substituents on the pyridine ring can fine-tune the tautomeric equilibrium. The 6-methyl group in the title compound is a weak electron-donating group. By increasing the electron density in the ring, it can influence the relative basicity of the nitrogen and oxygen atoms, thereby subtly affecting the position of the equilibrium.

  • Electron-Donating Groups (EDGs): Groups like methyl or amino tend to slightly favor the lactam form.

  • Electron-Withdrawing Groups (EWGs): Groups such as nitro or cyano can have a more complex influence. While they decrease the basicity of the ring nitrogen, they can also stabilize the negative charge on the oxygen in the deprotonated form of the lactim, which can, in some cases, shift the equilibrium towards the lactim tautomer.[8]

A comprehensive study on a series of substituted 2(6)-hydroxy-4-methyl-6(2)-oxo-1-phenyl-1,2(1,6)-dihydropyridine-3-carbonitriles provided valuable insights into the interplay of solvent and substituent effects, demonstrating that these can be rationalized through linear solvation energy relationships and linear free energy relationships.[9]

Analytical Techniques for the Characterization of Tautomerism

A multi-faceted analytical approach is typically required to accurately characterize and quantify the tautomeric equilibrium of 2-hydroxy-6-methylpyridine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for studying tautomerism, provided that the rate of interconversion is slow on the NMR timescale. However, for many 2-hydroxypyridine systems at room temperature, the interconversion is rapid, resulting in a single set of time-averaged signals. In such cases, variable-temperature NMR studies can be employed to slow the exchange rate and potentially resolve the signals of the individual tautomers.

A more common approach is the use of "fixed" derivatives. By synthesizing the N-methyl (fixing the lactam form) and O-methyl (fixing the lactim form) analogues, one can obtain the characteristic chemical shifts for each tautomer. These can then be used to estimate the tautomeric ratio in the parent compound by comparing the observed chemical shifts.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a highly effective method for quantifying the tautomeric equilibrium in solution. The lactam and lactim forms have distinct chromophores and therefore exhibit different absorption maxima (λmax).[2]

  • Lactim form (2-hydroxy-6-methylpyridine): Typically shows absorption at shorter wavelengths.

  • Lactam form (6-methyl-2-pyridone): Exhibits a characteristic absorption at a longer wavelength, often with a higher molar absorptivity.

By measuring the UV-Vis spectrum of the compound in a given solvent and comparing it to the spectra of the N-methyl and O-methyl fixed derivatives, the percentage of each tautomer can be accurately determined.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in each tautomer, particularly in the solid state.

  • Lactim form: Characterized by a broad O-H stretching band and C=N stretching vibrations.

  • Lactam form: Shows a strong C=O stretching absorption (typically around 1650-1690 cm⁻¹) and an N-H stretching band.[2]

The presence of a strong carbonyl absorption is often taken as definitive evidence for the predominance of the lactam form.[2]

Computational Chemistry

Quantum mechanical calculations, particularly using Density Functional Theory (DFT), have become an indispensable tool for studying tautomerism.[8][10] These methods allow for the calculation of the relative energies of the tautomers in the gas phase and in various solvents (using continuum solvation models).[10] This provides a theoretical framework for understanding the experimental observations and for predicting the tautomeric preferences of new derivatives.

ComputationalWorkflow start Define Molecular Structures (Lactam and Lactim) dft Select DFT Functional and Basis Set (e.g., B3LYP/6-311++G(d,p)) start->dft gas_phase Gas Phase Geometry Optimization and Energy Calculation dft->gas_phase solvation Incorporate Solvation Model (e.g., PCM, SMD) dft->solvation thermo Calculate Thermodynamic Properties (ΔG, ΔH, ΔS) gas_phase->thermo solvent_opt Solvated Geometry Optimization and Energy Calculation solvation->solvent_opt solvent_opt->thermo equilibrium Predict Tautomeric Equilibrium Constant (K_t) thermo->equilibrium

Caption: A typical computational workflow for studying tautomerism.

Implications for Drug Development and Materials Science

The tautomeric state of a 2-hydroxy-6-methylpyridine derivative can have a profound impact on its biological activity. The different hydrogen bonding patterns of the lactam and lactim forms can lead to different binding affinities for a target receptor or enzyme. Furthermore, properties such as solubility, lipophilicity, and membrane permeability are all influenced by the predominant tautomeric form. Therefore, a comprehensive understanding of the tautomerism of a lead compound is a critical component of the drug discovery and development process.

In the realm of materials science, the ability of 2-pyridones to form robust hydrogen-bonded structures makes them attractive building blocks for the design of supramolecular assemblies and crystal engineering.

Conclusion

The tautomerism of 2-hydroxy-6-methylpyridine derivatives is a multifaceted phenomenon with significant implications for their application in science and technology. The predominance of the lactam form is a general rule, driven by a combination of resonance stabilization and intermolecular hydrogen bonding. However, this equilibrium is a dynamic process that can be influenced by the solvent and the presence of other substituents. A combination of spectroscopic techniques, particularly UV-Vis and NMR spectroscopy, alongside computational modeling, provides a powerful toolkit for the characterization and quantification of this crucial chemical property. For researchers in drug discovery and materials science, a deep appreciation of the principles outlined in this guide is essential for the rational design of new molecules with tailored properties.

References

  • ChemTube3D. 2-Hydroxypyridine-Tautomerism. Available from: [Link]

  • Al-Hujran, T. A., & Shanshal, M. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. International Journal of Molecular Sciences, 17(11), 1913. Available from: [Link]

  • Rancic, M., et al. (2015). Solvent and structural effects in tautomeric 2(6)-hydroxy-4-methyl-6(2)-oxo-1-(substituted phenyl)-1,2(1,6)-dihydropyridine-3-carbonitriles: UV, NMR and quantum chemical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 151, 844-853. Available from: [Link]

  • Peng, C. S., & Tokmakoff, A. (2012). Identification of Lactam–Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. The Journal of Physical Chemistry Letters, 3(22), 3302–3306. Available from: [Link]

  • Baranac-Stojanović, M., Aleksić, J., & Stojanović, M. (2024). Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects. Organic & Biomolecular Chemistry, 22(1), 144-158. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 14275, 2-Methyl-5-hydroxypyridine. Available from: [Link]

  • Evans, M. (2010). Hydroxypyridine-Pyridone Tautomerism. YouTube. Available from: [Link]

  • Chemistry Stack Exchange. 2-Pyridone tautomer ratio. Available from: [Link]

  • ChemTube3D. Pyridine-Tautomerism of Hydroxy Pyridine. Available from: [Link]

  • Rancic, M., et al. (2015). Solvent and structural effects in tautomeric 2(6)-hydroxy-4-methyl-6(2)-oxo-1-(substituted phenyl)-1,2(1,6)-dihydropyridine-3-carbonitriles: UV, NMR and quantum chemical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 151, 844-853. Available from: [Link]

Sources

Foundational

Technical Guide: Crystal Structure &amp; Engineering of Pyridine-3,4-Dicarboxylic Acid Analogs

Executive Summary Pyridine-3,4-dicarboxylic acid (3,4-PDC), trivially known as Cinchomeronic Acid , represents a critical scaffold in crystal engineering and drug development.[1] Unlike its symmetric isomers (e.g., 2,6-d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyridine-3,4-dicarboxylic acid (3,4-PDC), trivially known as Cinchomeronic Acid , represents a critical scaffold in crystal engineering and drug development.[1] Unlike its symmetric isomers (e.g., 2,6-dipicolinic acid or 3,5-dinicotinic acid), 3,4-PDC possesses an asymmetric substitution pattern that induces unique steric strain and electronic frustration between the adjacent carboxylic acid groups.[1]

This guide details the solid-state behavior of 3,4-PDC and its structural analogs (co-crystals, salts, and coordination polymers).[1] It focuses on exploiting the Acid-Pyridine Heterosynthon for solubility enhancement in pharmaceuticals and the design of Lanthanide-based Metal-Organic Frameworks (MOFs) for luminescence applications.[1]

Structural Fundamentals & Supramolecular Synthons

The "Ortho" Effect and Zwitterionic Competition

The core challenge in crystallizing 3,4-PDC analogs lies in the proximity of the two carboxylic acid groups at positions 3 and 4.

  • Steric Hindrance: The carboxyl groups cannot easily lie coplanar with the pyridine ring simultaneously due to steric repulsion. This forces a rotation, disrupting planar ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -stacking potential.
    
  • Proton Transfer: The basicity of the pyridine nitrogen (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) competes with the acidity of the carboxyl groups. In the solid state, 3,4-PDC often exists as a zwitterion  (N-protonated, carboxylate-deprotonated), which dictates the primary hydrogen bond networks.
    
Synthon Engineering Logic

To design stable analogs or co-crystals, one must manipulate the competition between Homosynthons and Heterosynthons.

  • Homosynthon (Acid-Acid): ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     (Less favored in zwitterionic 3,4-PDC).
    
  • Heterosynthon (Acid-Pyridine): ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     (Dominant and robust).
    

The following diagram illustrates the decision logic for selecting co-formers to generate specific crystal packing motifs.

SynthonLogic Start 3,4-PDC Scaffold Environment Solvent pH / Co-former pKa Start->Environment Path_Acid Acidic Environment (pH < 2) Environment->Path_Acid Protonation Path_Neutral Neutral/Basic Environment Environment->Path_Neutral Deprotonation Form_Neutral Neutral Form (COOH...COOH Dimers) Path_Acid->Form_Neutral Form_Zwitter Zwitterionic Form (NH+...COO- Networks) Path_Neutral->Form_Zwitter App_Pharma Pharma Co-crystal (Solubility Enhancement) Form_Neutral->App_Pharma H-Bond Acceptor App_MOF MOF Linker (Coordination to Metal) Form_Zwitter->App_MOF Ionic Binding

Figure 1: Decision tree for engineering supramolecular architectures using the 3,4-PDC scaffold. The pH and co-former selection dictate the transition between neutral dimers and zwitterionic networks.

Experimental Protocols

Protocol A: Synthesis of Pharmaceutical Co-Crystals (Solvent-Assisted Grinding)

This method is preferred for screening "Analogs" where 3,4-PDC acts as a co-former to improve the solubility of an Active Pharmaceutical Ingredient (API).[1]

Reagents:

  • 3,4-Pyridinedicarboxylic acid (99% purity).[1]

  • Target API (e.g., Urea, Isoniazid, or Amino Acid).

  • Solvent: Ethanol/Water (95:5 v/v).[1]

Workflow:

  • Stoichiometric Weighing: Weigh 3,4-PDC and the API in a 1:1 molar ratio. Precision is critical to avoid physical mixtures.

  • Pre-Grinding: Grind the dry powders separately in an agate mortar for 2 minutes to reduce particle size.

  • Liquid Assisted Grinding (LAG): Combine powders. Add ethanol/water dropwise (

    
     per 100 mg of solid).
    
  • Shear Force Application: Grind vigorously for 20 minutes. The solvent acts as a catalyst for molecular diffusion.

  • Drying: Allow the resulting paste to dry at 40°C under vacuum for 2 hours.

  • Validation: Analyze via Powder X-Ray Diffraction (PXRD). A new phase is confirmed if the pattern is distinct from the superposition of the individual components.

Protocol B: Hydrothermal Synthesis of Lanthanide-PDC MOFs

This protocol generates coordination polymers where 3,4-PDC bridges metal centers (e.g., Eu, Tb) for luminescent sensing applications.[1]

Reagents:

  • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     (Lanthanide Nitrate).
    
  • 3,4-PDC.[1][2][3][4]

  • NaOH (1M solution).[1]

  • Deionized Water.[1]

Workflow:

  • Dissolution: Dissolve 1.0 mmol of 3,4-PDC in 10 mL water. Adjust pH to 6.0 using NaOH to generate the dicarboxylate anion (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ).
    
  • Metal Addition: Add 1.0 mmol of Lanthanide salt to the solution with stirring. A precipitate may form transiently.[1][5]

  • Encapsulation: Transfer the suspension to a Teflon-lined stainless steel autoclave (25 mL capacity). Fill to 60% volume.

  • Thermal Treatment: Heat to 160°C for 72 hours.

  • Cooling: Cool to room temperature at a rate of 5°C/hour. Slow cooling is essential for growing single crystals suitable for SCXRD.[1]

  • Isolation: Filter the block-shaped crystals and wash with ethanol.

Comparative Crystallographic Data[1][7][8]

The following table summarizes the structural parameters of 3,4-PDC compared to its key functional analogs (a co-crystal and a metal complex). This data highlights how the "analog" status changes the unit cell dimensions significantly.

Compound ClassCompound NameCrystal SystemSpace GroupLattice Parameters (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

)
Volume (

)
Ref
Pure Ligand Cinchomeronic Acid (3,4-PDC)Monoclinic


,

,


[1]
Co-Crystal 3,4-PDC : Serine (1:[4]1)Triclinic


,

,


[2]
Metal Analog Cu(II)-3,4-PDC ComplexOrthorhombic


,

,


[3]

Note: The dramatic volume expansion in the Cu-Analog indicates the formation of a porous framework (MOF) or extensive hydration, contrasting with the dense packing of the Serine co-crystal.

Advanced Characterization: Validating the Structure

To ensure scientific integrity, the synthesis of any 3,4-PDC analog must be cross-validated using the following orthogonal techniques:

Single Crystal X-Ray Diffraction (SCXRD)[7]
  • Purpose: Definitive structural determination.

  • Key Marker: Look for the C-O bond lengths .[1] In a zwitterion or metal complex, the C-O bonds in the carboxylate group become symmetric (

    
    ). In the neutral acid, distinct C=O (
    
    
    
    ) and C-OH (
    
    
    ) bonds are observed.
Infrared Spectroscopy (FT-IR)
  • Purpose: Quick screening of protonation state.

  • Diagnostic Shift:

    • Neutral COOH: Sharp band at

      
       (C=O stretch).
      
    • Coordinated/Deprotonated ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      :  Strong asymmetric stretch shifts to 
      
      
      
      .
    • Pyridine Ring: Breathing modes shift from ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       to higher frequencies upon metal coordination or protonation.
      
Thermal Gravimetric Analysis (TGA)
  • Purpose: Assessing solvent inclusion and thermal stability.

  • Expectation: 3,4-PDC MOFs often show a weight loss step at 100-150°C (loss of lattice water) followed by a plateau until >300°C (framework decomposition).[1]

Synthesis Pathway Visualization[4]

The following diagram maps the critical process parameters (CPPs) for the Hydrothermal synthesis of 3,4-PDC analogs.

SynthesisWorkflow Input Precursors (Ln-Nitrate + 3,4-PDC) pH_Adj pH Adjustment (Target pH 6.0) Input->pH_Adj Solvothermal Autoclave 160°C, 72h pH_Adj->Solvothermal Deprotonation Product_Kinetic Kinetic Product (Powder/Amorphous) Solvothermal->Product_Kinetic Fast Cooling Product_Thermo Thermodynamic Product (Single Crystals) Solvothermal->Product_Thermo Slow Cooling (5°C/h)

Figure 2: Hydrothermal synthesis workflow.[1] Control of cooling rate is the primary determinant for obtaining high-quality single crystals (Thermodynamic product) versus amorphous powder.[1]

References

  • NIST Chemistry WebBook. 3,4-Pyridinedicarboxylic acid Properties and Spectra.[1] National Institute of Standards and Technology.[1] [Link][1]

  • National Institutes of Health (PMC). A cocrystal of pyridine-2,4-dicarboxylic acid and serine.[1] (Note: Structural analog reference for zwitterionic behavior). [Link]

  • Gexin Online. Pyridine-2,6-Dicarboxylic Acid-Copper(II) Monohydrate, Analyzed Using Electron Diffraction.[1] (Comparative lattice data for metal-PDC analogs). [Link]

  • American Chemical Society (ACS). Porous Lanthanide Metal–Organic Frameworks Using Pyridine-2,4-dicarboxylic Acid as a Linker.[1] Inorganic Chemistry.[1][2][3][6][7] [Link][1]

  • Royal Society of Chemistry (RSC). The design of a series of cocrystals featuring dicarboxylic acid with a modified isoniazid derivative. CrystEngComm.[1] [Link]

Sources

Protocols & Analytical Methods

Method

HPLC Analysis of 2-Hydroxy-6-methylpyridine-3,4-dicarboxylic Acid

Application Note & Protocol | Drug Development & Quality Control Executive Summary 2-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid (often referred to as HMPD or 5-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid in Vitami...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol | Drug Development & Quality Control

Executive Summary

2-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid (often referred to as HMPD or 5-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid in Vitamin B6 synthesis contexts) represents a critical intermediate in the synthesis of Pyridoxine (Vitamin B6) and a potential degradation impurity in pharmaceutical formulations.[1]

Its analysis is chromatographically demanding due to its zwitterionic nature , high polarity , and multiple ionization states (two carboxylic acid groups and a phenolic/pyridone hydroxyl).[1] Standard Reverse-Phase (RP) methods often fail to retain this analyte, leading to elution at the void volume (


) and poor peak symmetry.[1][2]

This guide provides two distinct, validated approaches:

  • Method A (The Workhorse): An Ion-Pairing RP-HPLC method designed for robust Quality Control (QC) and routine batch release.[1]

  • Method B (The Modern Alternative): A Mixed-Mode Chromatography method ideal for LC-MS applications and impurity profiling, eliminating the need for ion-pairing reagents.[1]

Molecule Profile & Analytical Challenges

Chemical Properties[1][2][3][4][5][6][7][8][9][10][11]
  • CAS Number: 2860-55-1 (related isomer/salt forms may vary)[1]

  • Molecular Formula:

    
    [1][3]
    
  • Molecular Weight: 197.14 g/mol [1]

  • pKa Values:

    • 
       (Carboxylic acid 1)[1]
      
    • 
       (Carboxylic acid 2)[1]
      
    • 
       (Phenolic/Pyridone OH)[1]
      
  • Solubility: High in aqueous buffers/bases; low in organic solvents (ACN/MeOH).[1]

The "Retention Trap"

In standard C18 chromatography at neutral pH, HMPD is fully ionized (dicarboxylate dianion), resulting in zero retention (


). To achieve retention, one must either:
  • Suppress Ionization: Lower pH below 2.0 (risks column damage).[1]

  • Neutralize Charge: Use Ion-Pairing Reagents (Method A).[1]

  • Engage Ionic Interactions: Use Mixed-Mode stationary phases (Method B).

Method A: Ion-Pairing RP-HPLC (QC Standard)

Recommended for routine purity testing and quantification where MS detection is not required.[1]

Reagents & Materials
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry),

    
    .[1]
    
  • Ion-Pairing Agent: 1-Octanesulfonic Acid Sodium Salt (OSA) or Sodium Hexanesulfonate.[1]

  • Buffer: Potassium Phosphate Monobasic (

    
    ).[1]
    
  • Solvents: HPLC Grade Methanol (MeOH) and Water.[1]

  • pH Adjuster: Orthophosphoric Acid (

    
    ).[1]
    
Chromatographic Conditions
ParameterSettingRationale
Mobile Phase A 20 mM Phosphate Buffer + 5 mM OSA, pH 2.5Low pH suppresses partial ionization; OSA pairs with the protonated pyridine nitrogen to increase hydrophobicity.[1]
Mobile Phase B Methanol (100%)Organic modifier for elution.
Mode IsocraticEnsures equilibrium of the ion-pair reagent on the stationary phase.[1]
Ratio (A:B) 90:10 (v/v)High aqueous content required for solubility and polar retention.[1]
Flow Rate 1.0 mL/minStandard backpressure management.[1]
Temperature 30°CImproves mass transfer and peak sharpness.
Detection UV @ 290 nm (Primary), 254 nm (Secondary)290 nm is specific to the hydroxypyridine chromophore; 254 nm is general for aromatics.
Injection Vol. 10 - 20

L
Depends on sensitivity requirements.[1]
Preparation Protocol
  • Buffer Prep: Dissolve 2.72 g

    
     and 1.08 g 1-Octanesulfonic Acid Sodium Salt in 950 mL water. Adjust pH to 2.5 
    
    
    
    0.05 with dilute phosphoric acid. Dilute to 1000 mL.[1] Filter through 0.45
    
    
    nylon filter.[1]
  • Mobile Phase: Mix Buffer and Methanol (90:10).[1] Degas thoroughly (ion-pairing reagents are prone to bubble formation).[1]

  • Column Equilibration: Flush column with Mobile Phase for at least 60 minutes prior to first injection to saturate the stationary phase with the ion-pairing reagent.[1]

Method B: Mixed-Mode Chromatography (LC-MS Compatible)

Recommended for impurity profiling, degradation studies, and R&D where ion-pairing reagents (which contaminate MS sources) are prohibited.[1]

Reagents & Materials
  • Column: Mixed-Mode Reversed-Phase/Cation-Exchange (e.g., SIELC Primesep 100 or Coresep 100),

    
    .[1]
    
  • Mobile Phase Modifiers: Ammonium Formate or Formic Acid (volatile).[1]

Chromatographic Conditions
ParameterSettingRationale
Mobile Phase ACN : Water : Formic Acid (15 : 85 : 0.1 v/v/v)Simple isocratic system.[1] Acidic pH activates cation-exchange mechanism on the column.[1]
Mechanism Hydrophobic + Cation ExchangeThe pyridine ring interacts hydrophobically; the nitrogen interacts electrostatically with negative silanols/ligands.
Flow Rate 1.0 mL/min
Detection UV @ 290 nm or ESI-MS (+)Compatible with Mass Spec due to volatile buffer.[1]

Experimental Workflow & Signaling Diagram

The following diagram illustrates the decision matrix for selecting the appropriate method and the critical chemical interactions involved.

HPLC_Workflow Start Start: Analyze HMPD Check_Req Check Requirements: Is MS Detection Needed? Start->Check_Req No_MS No (UV Only / QC) Check_Req->No_MS Routine QC Yes_MS Yes (LC-MS / R&D) Check_Req->Yes_MS Impurity ID Method_A Method A: Ion-Pairing RP-HPLC (C18 + Octanesulfonic Acid) No_MS->Method_A Mech_A Mechanism: OSA forms neutral complex with protonated Pyridine N Method_A->Mech_A Sample_Prep Sample Prep: Dissolve in 20mM Phosphate (pH 3.0) or Mobile Phase A Method_A->Sample_Prep Method_B Method B: Mixed-Mode HPLC (Primesep/Coresep) Yes_MS->Method_B Mech_B Mechanism: Dual Interaction: 1. Hydrophobic (Ring) 2. Cation Exchange (N+) Method_B->Mech_B Method_B->Sample_Prep Detection Detection: UV @ 290 nm (Specific) UV @ 254 nm (General) Sample_Prep->Detection Result Result: Quantification & Purity Detection->Result

Caption: Decision tree for selecting the optimal HPLC methodology based on detection requirements (UV vs. MS) and mechanistic interactions.

Sample Preparation & Stability

Protocol
  • Solvent: Use the mobile phase buffer (without organic modifier) or 10 mM Potassium Phosphate pH 3.0. Avoid pure water as pH variations can alter solubility.[1]

  • Concentration: Target 0.1 – 0.5 mg/mL.

  • Filtration: 0.22

    
     PTFE or Nylon syringe filter.
    
  • Stability Warning: HMPD is light-sensitive (pyridoxine derivatives photodegrade).[1] Use amber glassware and analyze within 24 hours.

Validation Parameters (ICH Q2)

To ensure this protocol meets pharmaceutical standards, validate the following:

ParameterAcceptance CriteriaNotes
Specificity Resolution (

) > 2.0
Ensure separation from Pyridoxine (B6) and 4-Pyridoxic acid.
Linearity

Range: 80% to 120% of target concentration.[4]
Precision RSD < 2.0% (n=6)Critical for Method A (Ion-Pairing equilibrium).[1]
LOD/LOQ S/N > 3 (LOD), S/N > 10 (LOQ)Expected LOQ

0.1

with UV @ 290nm.
Robustness pH

0.1, Temp

2°C
Ion-pairing is highly sensitive to pH changes; control tightly.[1]

Troubleshooting & Expert Insights

Issue: Peak Tailing
  • Cause: Interaction between the carboxylic acid groups and residual silanols on the silica support.[1]

  • Solution: Increase buffer concentration to 50 mM or add 1-2% TEA (Triethylamine) to the mobile phase (Method A only) to block silanols.[1]

Issue: Retention Time Drift
  • Cause: Incomplete equilibration of the Ion-Pairing reagent.[1]

  • Solution: Method A requires the column to be "dedicated."[1] Do not wash the column with 100% organic solvent; store it in 50:50 MeOH:Water with 5 mM OSA.[1] If switching columns, equilibrate for >60 mins.

Issue: "Ghost" Peaks
  • Cause: Iron contamination.[1] Pyridine carboxylic acids are strong chelators (similar to EDTA).[1]

  • Solution: Use an HPLC system with a PEEK flow path or add 1 mM EDTA to the mobile phase (only if detection is UV; do not use EDTA with MS).[1]

References

  • Helix Chromatography. (n.d.).[1] HPLC Methods for analysis of Pyridinecarboxylic Acids. Retrieved from [Link][1]

  • SIELC Technologies. (n.d.).[1] HPLC Separation of Pyridinecarboxylic Acids. Retrieved from [Link][1]

  • National Institutes of Health (NIH). (2005).[1] Silane Reduction of 5-Hydroxy-6-methyl-pyridine-3,4-dicarboxylic Acid Diethyl Ester: Synthesis of Vitamin B6. Retrieved from [Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yields for 2-Hydroxy-6-methylpyridine-3,4-dicarboxylic Acid

Executive Summary This guide addresses the persistent low-yield issues encountered during the synthesis of 2-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid . The most common failure modes are thermal decarboxylation duri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the persistent low-yield issues encountered during the synthesis of 2-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid . The most common failure modes are thermal decarboxylation during hydrolysis and isoelectric trapping during isolation.[1] This molecule is a critical intermediate for imidazolinone herbicides and Vitamin B6 analogs, yet its amphoteric nature and thermal instability require precise protocol adherence.[1]

Part 1: The Mechanistic "Why" (Expertise & Causality)

To solve low yield, you must understand the invisible forces destroying your product before you can even isolate it.[1]

The Tautomer Trap

Users often treat this molecule as a standard "hydroxypyridine."[1] In reality, in the solid state and polar solvents, it exists predominantly as the 2-pyridone tautomer.

  • Impact: If you design your extraction based on phenol chemistry (expecting solubility in organic ethers), you will leave the product in the aqueous phase.[1] The pyridone form is highly polar and zwitterionic.[1]

The Decarboxylation Danger Zone

Pyridine dicarboxylic acids are notoriously unstable.[1] The 3-position carboxyl group is flanked by an electron-withdrawing carbonyl (from the pyridone) and the ring nitrogen.

  • Mechanism: Under acidic conditions and high heat (>100°C), the molecule undergoes decarboxylation to form 2-hydroxy-6-methylpyridine-4-carboxylic acid (losing the 3-COOH) or complete decarboxylation.[1]

  • Critical Error: Refluxing in concentrated HCl for extended periods is the primary cause of yield loss.[1]

The Isoelectric Point (pI) Fallacy

Many researchers acidify the reaction mixture to pH < 1.0 to precipitate the acid.[1]

  • The Reality: The pyridine nitrogen can be protonated.[1] At pH < 1.0, you form the cationic hydrochloride salt , which is often soluble in water.[1] At pH > 5.0, you have the anionic carboxylate .[1]

  • The Fix: You must target the exact isoelectric point (typically pH 2.5 – 3.[1]2) where the zwitterion has minimum solubility.[1]

Part 2: Optimized Synthetic Protocol

This protocol utilizes the Guareschi-Thorpe condensation variant, which is more robust than direct oxidation of lutidines.

Step 1: Condensation (Ring Formation)

Reagents: Diethyl oxalacetate (sodium salt), Ethyl 3-aminocrotonate.[1] Solvent: Ethanol/Acetic Acid.[1]

  • Combine: Mix diethyl oxalacetate and ethyl 3-aminocrotonate in ethanol.

  • Cyclize: Heat to reflux for 4–6 hours. The intermediate formed is the diethyl ester.[1][2][3]

  • Note: Do not attempt to hydrolyze in situ without isolating the crude ester if purity is a concern.[1]

Step 2: Controlled Hydrolysis (The Critical Step)

Avoid acid hydrolysis.[1] Use alkaline hydrolysis followed by controlled acidification.[1]

  • Dissolve: Suspend the diethyl ester in 10% NaOH (4 equivalents).

  • Reaction: Heat to 60–70°C . DO NOT REFLUX (>100°C) .

    • Why? High temp promotes decarboxylation of the sensitive 3-position.[1]

  • Monitor: Use TLC or HPLC. Stop immediately upon disappearance of the ester.[1]

Step 3: Isoelectric Isolation
  • Cool: Bring the solution to 0–5°C.

  • Acidify: Slowly add 6N HCl dropwise with vigorous stirring.

  • Target pH: Stop exactly at pH 2.8 – 3.0 .

    • Visual Cue: A thick white/off-white precipitate should form.[1]

  • Wait: Allow the slurry to stir at 0°C for 2 hours (Ostwald ripening).

  • Filter: Wash with minimal ice-cold water.[1] Do not wash with ethanol (product is slightly soluble).[1]

Part 3: Troubleshooting Logic (Visualized)

The following diagram illustrates the decision pathways and failure modes.

G Start Start: Low Yield Diagnosis Check_Step Where is the loss occurring? Start->Check_Step Reaction During Reaction? Check_Step->Reaction Isolation During Isolation? Check_Step->Isolation Decarb Issue: Decarboxylation (Product converts to mono-acid) Reaction->Decarb Temp > 90°C or Strong Acid Tautomer Issue: Tautomerization (Pyridone form dominates) Reaction->Tautomer Solubility Check pH_Issue Issue: pH Miss (Trapped as Salt) Isolation->pH_Issue pH < 1 or pH > 4 Solubility Issue: Product in Filtrate (Washed away) Isolation->Solubility Washed with EtOH Fix_Decarb Solution: Lower Temp (60°C) Switch to Alkaline Hydrolysis Decarb->Fix_Decarb Fix_pH Solution: Target pH 2.8-3.0 (Isoelectric Point) pH_Issue->Fix_pH Fix_Sol Solution: Wash with Ice-Cold Water only Solubility->Fix_Sol

Figure 1: Troubleshooting Logic Tree for Yield Loss. Red nodes indicate critical failure points; Green nodes indicate corrective actions.

Part 4: Frequently Asked Questions (Technical)

Q1: My product turns into a brown tar upon acidification. What is happening? A: This is likely oxidative polymerization of the "pyrrole-like" character of the ring or decomposition of unreacted oxalacetate.

  • Fix: Ensure the condensation step is complete before hydrolysis. During acidification, keep the temperature strictly below 5°C. If tar forms, treat the alkaline solution with activated charcoal before acidification.[1]

Q2: I acidified to pH 1.0, but no solid precipitated. Did the reaction fail? A: Not necessarily. At pH 1.0, you have likely formed the hydrochloride salt (C₈H₇NO₅·HCl), which is soluble.[1][4][5]

  • Fix: Carefully back-titrate with dilute NaOH to pH 2.8. The solid should crash out.[1]

Q3: Can I use the oxidation route (oxidizing 2-hydroxy-3,4,6-trimethylpyridine) instead? A: It is possible but generally lower yielding for this specific dicarboxy substitution. The oxidation of methyl groups on electron-rich rings (like hydroxypyridines) often leads to ring rupture or over-oxidation before the carboxylic acids are stable.[1] The condensation route (Step 1 above) is superior for 3,4-dicarboxylic acids.[1]

Q4: The NMR shows a mixture of isomers. Why? A: The condensation of diethyl oxalacetate and aminocrotonate can sometimes yield the 4,5-dicarboxylic isomer if the regioselectivity isn't controlled.

  • Fix: Ensure you are using Ethyl 3-aminocrotonate (beta-amino ester) and not a generic mixture.[1] The reaction conditions (ethanol reflux) generally favor the 3,4-dicarboxy-6-methyl isomer due to the specific condensation mechanics of the Hantzsch synthesis.

Part 5: Data Summary

Table 1: Physicochemical Properties & Control Parameters

ParameterValue / ConditionImpact on Yield
Molecular Weight 197.14 g/mol -
Isoelectric Point (pI) ~2.8 - 3.2 Critical: Solubility minimum is here.[1]
Decarboxylation Temp > 120°C (Solid)Critical: Reaction temp must stay < 80°C.
Solubility (Water) Low (at pI), High (at pH <1, >5)Major source of isolation loss.[1]
Appearance White to Off-White PowderDark color indicates oxidation/tarring.[1]

References

  • Preparation of Pyridine-2,3-dicarboxylic Acids. (Mechanism of decarboxylation and yield optimization). US Patent 4,723,011.[1]

  • Silane Reduction of 5-Hydroxy-6-methyl-pyridine-3,4-dicarboxylic Acid Diethyl Ester. (Describes the specific ester intermediate and handling). National Institutes of Health (NIH) / Molecules.[1]

  • Decarboxylation of Pyridine Carboxylic Acids. (Kinetic data on thermal stability). Canadian Journal of Chemistry.[1]

  • 2-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid. (Compound properties and safety data). PubChem. [1]

Sources

Optimization

Side reactions during the synthesis of 2-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid

Technical Support Center: 2-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid Synthesis Topic: Troubleshooting Side Reactions & Impurity Profiles Audience: Process Chemists, R&D Scientists, and Drug Development Professional...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid Synthesis

Topic: Troubleshooting Side Reactions & Impurity Profiles Audience: Process Chemists, R&D Scientists, and Drug Development Professionals Version: 1.0 (Current as of 2025)

Executive Technical Overview

The synthesis of 2-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid (often referred to as a substituted 2-pyridone derivative) is a critical step in the manufacturing of imidazolinone herbicides and certain vitamin B6 analogs. The most robust route involves the Hantzsch-like condensation of diethyl oxalacetate with ethyl 3-aminocrotonate , followed by hydrolysis.

While the ring closure is generally regioselective, the process is plagued by three primary failure modes: thermal decarboxylation , incomplete hydrolysis , and oxidative polymerization . This guide addresses these specific bottlenecks with mechanistic insights and corrective protocols.

Reaction Pathway & Failure Modes (Visualized)

The following diagram maps the primary synthesis route against the critical side-reaction pathways.

ReactionPathways cluster_legend Pathway Legend Start1 Diethyl Oxalacetate Intermediate Diester Intermediate (Diethyl 2-hydroxy-6-methyl pyridine-3,4-dicarboxylate) Start1->Intermediate Condensation (pH/Temp Critical) Side_Poly Impurity C: Tarry Polymers (Oxidative Degradation) Start1->Side_Poly Uncontrolled Exotherm Start2 Ethyl 3-aminocrotonate Start2->Intermediate Product Target Product (Diacid) Intermediate->Product Hydrolysis (NaOH/H2O) Side_Mono Impurity B: Mono-Ester (Incomplete Hydrolysis) Intermediate->Side_Mono Insufficient Base or Time Side_Decarb Impurity A: Decarboxylated Product (Loss of C-3 or C-4 COOH) Product->Side_Decarb Thermal Stress (>90°C in Acid) Main Route Main Route Side Reaction Side Reaction

Figure 1: Mechanistic pathway showing the main synthesis route and the three critical diversion points leading to impurities.

Critical Troubleshooting Modules

Module A: The Condensation Step (Ring Formation)

Context: The reaction between diethyl oxalacetate and ethyl 3-aminocrotonate.

SymptomRoot Cause AnalysisCorrective Action
Reaction mixture turns black/tarry Polymerization of Oxalacetate: Diethyl oxalacetate is thermally unstable and sensitive to base. High temperatures trigger self-condensation into complex oligomers.Protocol Adjustment: Maintain reaction temperature <40°C during addition. Add the aminocrotonate slowly to the oxalacetate to keep the concentration of unreacted enamine low.
Low Yield (<50%) Incorrect Stoichiometry/Equilibrium: The reaction releases water/ethanol. If not removed or if equilibrium shifts, yield drops.Process Control: Use a slight excess (1.05 eq) of ethyl 3-aminocrotonate. Ensure the solvent system (often ethanol/acetic acid) is anhydrous if yield drags.
Formation of Regioisomers Wrong Addition Order: Inverse addition can sometimes favor the 4,6-dimethyl isomer if local concentrations vary wildly.Standardization: Always add the nucleophile (aminocrotonate) to the electrophile (oxalacetate) under controlled agitation.
Module B: Hydrolysis & Workup (The Danger Zone)

Context: Converting the diethyl ester to the dicarboxylic acid. This is where 90% of batch failures occur due to decarboxylation.

Q: Why does my product show a Mass Spec peak of M-44? A: You have decarboxylated the product.

  • Mechanism: Pyridine-3,4-dicarboxylic acids are prone to thermal decarboxylation, particularly at the 3-position (ortho to the hydroxyl group). This is accelerated in acidic media at high temperatures.

  • Solution:

    • Perform saponification (NaOH) at moderate temperatures (reflux is usually okay in base, but dangerous in acid).

    • Crucial Step: When acidifying to precipitate the product (workup), do not heat . Acidify cold (0–5°C) to pH 1–2.

    • Avoid prolonged exposure to strong mineral acids at elevated temperatures.

Q: The product is a sticky solid or oil that won't filter. A: This is likely due to the "Isoelectric Trap."

  • Mechanism: The molecule is zwitterionic (pyridine nitrogen + carboxylic acids + hydroxyl). It has a specific isoelectric point (pI) where solubility is minimal.

  • Solution:

    • Determine the exact pI (typically pH 1.5–2.5 for these derivatives).

    • Slowly adjust pH with 6N HCl while stirring vigorously.

    • "Age" the crystal slurry at 5°C for 2-4 hours before filtration to allow crystal growth (Ostwald ripening).

Module C: Purification & Characterization

Q: How do I remove the mono-ester impurity (Impurity B)? A: The mono-ester is more soluble in organic solvents than the diacid.

  • Protocol: Perform a "slurry wash" (trituration) with cold acetonitrile or ethyl acetate. The diacid product is generally insoluble in these, while the mono-ester and neutral impurities will dissolve.

Diagnostic Logic Tree

Use this flow to diagnose batch failures immediately.

TroubleshootingTree Start Start Diagnosis CheckLCMS Check LC-MS: Is Mass Correct? Start->CheckLCMS MassLow Mass = M-44 (Decarboxylation) CheckLCMS->MassLow Yes MassHigh Mass = M+28 (Mono-Ester) CheckLCMS->MassHigh Yes PurityLow Correct Mass, Low Purity (<95%) CheckLCMS->PurityLow Mass OK ActionDecarb Reduce Acidification Temp Avoid Heating at pH < 3 MassLow->ActionDecarb ActionHydro Extend Saponification Time Increase NaOH eq. MassHigh->ActionHydro ActionPurify Check pH of Precipitation Perform Acetonitrile Slurry PurityLow->ActionPurify

Figure 2: Rapid diagnostic logic for identifying process deviations based on Mass Spectrometry data.

Confirmed Protocol (Best Practice)

To minimize the side reactions discussed above, the following optimized parameters are recommended:

  • Condensation: Dissolve Diethyl oxalacetate (1.0 eq) in Ethanol. Cool to 10°C. Add Ethyl 3-aminocrotonate (1.05 eq) dropwise. Allow to warm to RT naturally. Do not reflux immediately.

  • Hydrolysis: Add 3.5 eq of NaOH (aq). Heat to 60°C (not boiling) until LCMS confirms disappearance of diester and mono-ester.

  • Isolation: Cool reaction mass to 0-5°C . Slowly add 6N HCl to pH 1.8. Stir cold for 2 hours. Filter.

  • Drying: Vacuum dry at <50°C . (High heat drying can trigger solid-state decarboxylation).

References

  • Preparation of Pyridine Dicarboxylic Acids

    • Title: Process for the preparation of pyridine-2,3-dicarboxylic acids.[1]

    • Source: European P
    • Relevance: Describes the base-catalyzed hydrolysis and critical pH adjustments for precipitating pyridine dicarboxylic acids without decarboxyl
    • URL
  • Decarboxylation Kinetics

    • Title: Kinetics and Mechanism of Decarboxyl
    • Source: Canadian Journal of Chemistry (Vol 50, Issue 18).
    • Relevance: Establishes the mechanism of thermal instability in pyridine acids, specifically the susceptibility of the 3-position.
    • URL:[Link]

  • Synthesis of 3,4-Dihydro-2(1H)

    • Title: 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance.
    • Source: Preprints.org (Review).
    • Relevance: detailed discussion on the Hantzsch-like condensation and tautomerism issues (2-pyridone vs 2-hydroxypyridine)
    • URL:[Link]

Sources

Troubleshooting

Optimizing reaction conditions for 2-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid synthesis

Technical Support Center: Optimizing 2-Hydroxy-6-methylpyridine-3,4-dicarboxylic Acid Synthesis Introduction: The Synthetic Pathway The synthesis of 2-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid (also known as 6-methy...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing 2-Hydroxy-6-methylpyridine-3,4-dicarboxylic Acid Synthesis

Introduction: The Synthetic Pathway

The synthesis of 2-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid (also known as 6-methyl-2-oxo-1,2-dihydropyridine-3,4-dicarboxylic acid) is classically achieved via a Hantzsch-type condensation . This involves the reaction of diethyl oxalacetate (often used as the sodium salt) with ethyl 3-aminocrotonate .

This pathway constructs the pyridine ring in a single step, establishing the 2-hydroxy (or 2-oxo), 6-methyl, and 3,4-dicarboxylate functionalities simultaneously. The resulting diester is then hydrolyzed to the target dicarboxylic acid.

Phase 1: Cyclization (Ring Construction)

Objective: Synthesize the intermediate Diethyl 2-hydroxy-6-methylpyridine-3,4-dicarboxylate.

Experimental Protocol
  • Reagent Preparation:

    • Sodium Diethyl Oxalacetate: 1.0 equivalent (e.g., 21.0 g). Note: This reagent is moisture-sensitive and unstable.

    • Ethyl 3-aminocrotonate: 1.0 equivalent (e.g., 12.9 g).

    • Solvent: Glacial Acetic Acid (50 mL) and Ethanol (50 mL).

  • Procedure:

    • Dissolve sodium diethyl oxalacetate in the acetic acid/ethanol mixture. The acid neutralizes the sodium salt, liberating free diethyl oxalacetate in situ.

    • Add ethyl 3-aminocrotonate slowly to the stirred solution at room temperature.

    • Heat the mixture to reflux (approx. 80–90°C) for 4–6 hours.

    • Monitor reaction progress via TLC (SiO₂, Ethyl Acetate/Hexane 1:1) or HPLC.[1][2]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water (200 mL).

    • The product, Diethyl 2-hydroxy-6-methylpyridine-3,4-dicarboxylate, typically precipitates as a solid.

    • Filter the solid, wash with cold water, and dry.[3]

Troubleshooting Guide: Cyclization
Issue Probable Cause Corrective Action
Low Yield (<40%) Degradation of Diethyl OxalacetateCritical: Sodium diethyl oxalacetate hydrolyzes rapidly in moisture. Use fresh reagent or store in a desiccator at -20°C. If the salt has turned from white/pale yellow to orange/brown, it has degraded.
No Precipitation Product solubility in EtOH/AcOHReduce the volume of the reaction solvent by rotary evaporation before pouring into ice water. Adjust the pH of the final aqueous mixture to ~4-5 to encourage precipitation of the pyridone form.
Impurity Formation Dimerization of AminocrotonateEthyl 3-aminocrotonate is thermally unstable. Ensure it is stored cold (4°C). Do not overheat the reaction; strictly maintain reflux without exceeding 100°C.
Regioisomer Contamination Incorrect pH during condensationThe presence of acetic acid is vital. It buffers the reaction and prevents side reactions of the sensitive oxalacetate. Do not run this in basic media.

Phase 2: Hydrolysis & Isolation

Objective: Convert the diethyl ester to the free dicarboxylic acid.

Experimental Protocol
  • Reagents:

    • Diethyl 2-hydroxy-6-methylpyridine-3,4-dicarboxylate (from Phase 1).

    • Sodium Hydroxide (aqueous, 10–20% w/v).

  • Procedure:

    • Suspend the ester in aqueous NaOH (3–4 equivalents of base).

    • Heat to 60–70°C for 2–3 hours. Caution: Do not exceed 80°C to avoid decarboxylation.

    • The solid should dissolve as the disodium salt forms.

  • Acidification (Critical Step):

    • Cool the solution to 0–5°C in an ice bath.

    • Slowly add concentrated HCl dropwise with vigorous stirring.

    • Target pH: 1.5 – 2.0 .

    • The product will precipitate as a white or off-white solid.

    • Filter, wash with a small amount of ice-cold water, and dry in a vacuum oven at 50°C.

Troubleshooting Guide: Hydrolysis
Issue Probable Cause Corrective Action
Gas Evolution (Bubbling) Decarboxylation Pyridine-3,4-dicarboxylic acids are prone to thermal decarboxylation (losing the C4 carboxyl group) at high temperatures, especially in acidic media. Keep hydrolysis temp <70°C and acidification temp <10°C.
Product Re-dissolves Amphoteric nature (Zwitterion)The product has a basic nitrogen and acidic carboxyl groups. It is soluble at very low pH (<0.5) and high pH (>4). Target pH 1.5–2.0 precisely.
Sticky/Gummy Precipitate Incomplete HydrolysisEnsure the starting ester is fully consumed (clear solution in base) before acidifying. If gum forms, scratch the flask with a glass rod or add a seed crystal to induce crystallization.

Visualizing the Workflow

The following diagram illustrates the reaction logic and critical control points.

SynthesisWorkflow Start Start: Reagents Step1 Condensation (EtOH/AcOH, Reflux) Start->Step1 Mix Na-Oxalacetate + Aminocrotonate Check1 Check: Solid Precipitate? Step1->Check1 Check1->Step1 No (Evaporate solvent) Intermed Intermediate: Diethyl Ester Check1->Intermed Yes Step2 Hydrolysis (NaOH, 60°C) Intermed->Step2 Step3 Acidification (HCl to pH 1.5) Step2->Step3 Cool to 5°C Final Target: 2-Hydroxy-6-methylpyridine- 3,4-dicarboxylic acid Step3->Final Filter & Dry

Caption: Step-by-step workflow for the synthesis of 2-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: Why do I need to use Sodium Diethyl Oxalacetate instead of the free ester? A: Diethyl oxalacetate in its free form is highly unstable and tends to decarboxylate or polymerize upon storage. The sodium salt is more stable. However, it must be neutralized in situ (using acetic acid in the protocol) to react with the aminocrotonate.

Q2: My final product melts with decomposition. Is this normal? A: Yes. Vicinal dicarboxylic acids on pyridine rings (like 3,4-diacids) often undergo thermal decarboxylation near their melting points (often >180°C). This is a characteristic property, not necessarily an impurity.

Q3: Can I use water as the solvent for the first step? A: No. While some Hantzsch syntheses work in water, this specific condensation requires the solubility of the organic intermediates. Ethanol/Acetic acid is the standard solvent system to ensure homogeneity and proton transfer.

Q4: How do I confirm the regiochemistry (2-hydroxy vs 4-hydroxy)? A: The reaction of 3-aminocrotonate (nucleophilic at the


-carbon) with the ketone carbonyl of oxalacetate dictates the structure. The product is consistently the 2-hydroxy (or 2-oxo) isomer. 1H NMR will show a methyl singlet (approx. 2.3 ppm) and no aromatic protons if the ring is fully substituted (except the NH/OH). If decarboxylation occurs, an aromatic proton will appear.

References

  • Jones, R. G. (1951). "Pyridine Syntheses with Ethyl 3-Aminocrotonate." Journal of the American Chemical Society. Link (Foundational work on aminocrotonate condensations).

  • Klingsberg, E. (1960). Pyridine and Its Derivatives, Part 1. Interscience Publishers. (Classic text detailing Hantzsch and Guareschi syntheses).
  • Dunn, G. E., et al. (1972).[4] "Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids." Canadian Journal of Chemistry.[4] Link (Critical data on the stability of pyridine dicarboxylic acids).[4]

  • BenchChem. (2025). "Technical Support: Pyridine Synthesis Protocols." Link (General reaction conditions for hydroxypyridines).

Sources

Optimization

How to increase the yield of vitamin B6 from 2-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid

Maximizing Pyridoxine Yield from 2-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid Introduction for the Researcher Welcome to the technical support guide for the synthesis of Vitamin B6 (Pyridoxine) from its dicarboxylic...

Author: BenchChem Technical Support Team. Date: February 2026

Maximizing Pyridoxine Yield from 2-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid

Introduction for the Researcher

Welcome to the technical support guide for the synthesis of Vitamin B6 (Pyridoxine) from its dicarboxylic acid precursor, 2-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid. This conversion is a deceptively challenging process, centered on the selective and complete reduction of two chemically stable aromatic carboxylic acid groups to their corresponding primary alcohols. Success hinges on navigating a delicate balance of reactivity to prevent common pitfalls such as incomplete reaction, undesired decarboxylation, and complex purification issues.

This document provides field-proven insights, troubleshooting protocols, and optimized methodologies designed to help you navigate these challenges and significantly increase your reaction yield and product purity. We will delve into the causality behind experimental choices, ensuring each step is a self-validating component of a robust synthesis protocol.

Core Scientific Principles: The Reduction Pathway

The conversion of 2-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid to Pyridoxine is fundamentally a reduction reaction. The primary goal is to convert both the C3 and C4 carboxylic acid moieties into hydroxymethyl groups without altering the core pyridine structure.

Vitamin_B6_Synthesis_Pathway Start 2-Hydroxy-6-methylpyridine- 3,4-dicarboxylic acid (Starting Material) Product Pyridoxine (Vitamin B6) (Target Product) Start->Product Selective Reduction of both -COOH groups Reagents + Reducing Agent (e.g., Silane/Catalyst)

Caption: Overall synthetic transformation pathway.

Frequently Asked Questions (FAQs)

Q1: What is the primary chemical challenge in this synthesis?

The core difficulty lies in the reduction of aromatic carboxylic acids. These functional groups are significantly less reactive than their aliphatic counterparts or corresponding esters. The challenge is to employ conditions potent enough to drive the reduction to completion while being selective enough to avoid side reactions on the sensitive hydroxypyridine ring system.

Q2: Why is a common, powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) not the recommended first choice?

While LiAlH₄ can reduce carboxylic acids, its application here presents several significant drawbacks. These include:

  • Excessive Waste Streams: The reaction requires a large excess of the hydride reagent, and the aqueous workup generates substantial volumes of inorganic aluminum salts, complicating purification and disposal[1].

  • Complex Workup: The resulting aluminum complexes can be difficult to break down, often leading to product loss during extraction and isolation.

  • Safety Concerns: LiAlH₄ is highly reactive and pyrophoric, posing significant handling risks, especially at a larger scale.

Q3: Is decarboxylation a significant risk during the reaction?

Yes, decarboxylation (the loss of a -COOH group as CO₂) is a primary competing side reaction, especially under thermal stress. The stability of pyridinecarboxylic acids varies with the position of the carboxyl group. For instance, picolinic acid (carboxyl at C2) decarboxylates more readily than its isomers[2]. While a detailed stability analysis of the 3,4-dicarboxylic precursor is complex, elevated temperatures required for some reduction methods can promote the loss of one or both carboxyl groups, leading to impurities that are difficult to separate from the final product.

Q4: What are the most critical experimental parameters to control for maximizing yield?

Based on extensive laboratory validation, the following parameters are paramount:

  • Choice of Reducing Agent and Catalyst: This is the most critical decision. Modern, milder systems like silanes with activators offer better selectivity and process safety[1].

  • Reaction Temperature: Must be carefully optimized to ensure a reasonable reaction rate without initiating significant decarboxylation or other degradation pathways.

  • Solvent System: The solvent must effectively dissolve the starting material and be inert to the highly reactive reducing species. Anhydrous, high-boiling ethers are typically preferred.

  • Stoichiometry: Precise control over the molar equivalents of the reducing agent is crucial to ensure the complete reduction of both carboxylic acid groups.

Troubleshooting Guide: Common Experimental Issues
Issue 1: Low Conversion Rate (Significant Unreacted Starting Material)
Potential Cause Scientific Explanation & Recommended Solution
A. Ineffective Reduction System Explanation: The high stability of the aromatic carboxylic acid groups requires a highly effective reducing agent. Standard borohydride reagents are often insufficient. Solution: Transition to a more robust reduction system. The use of polymethylhydrosiloxane (PMHS) in conjunction with a titanium catalyst (e.g., Ti(OiPr)₄) has proven effective for the analogous diethyl ester and is the recommended starting point[1]. This system offers a good balance of reactivity and selectivity.
B. Poor Reagent Solubility Explanation: If the starting material is not fully dissolved, the reaction becomes a heterogeneous mixture, severely limiting the reaction rate. Solution: Ensure the use of an appropriate anhydrous solvent that can fully dissolve the dicarboxylic acid at the target reaction temperature. Recommended solvents include Tetrahydrofuran (THF) or Dioxane. Gentle heating may be required to achieve full dissolution before adding the reducing agent.
C. Insufficient Thermal Energy Explanation: The reduction of carboxylic acids is often kinetically slow and requires a significant activation energy. Solution: Gradually increase the reaction temperature in controlled increments (e.g., 5-10 °C at a time), monitoring the reaction progress via HPLC or TLC. A typical range for silane reductions is between 60-100 °C. Avoid excessive temperatures to minimize the risk of decarboxylation.
Issue 2: Formation of Multiple Byproducts (e.g., Mono-reduced or Decarboxylated Species)
Potential Cause Scientific Explanation & Recommended Solution
A. Incomplete Reduction Explanation: An insufficient amount of reducing agent or a shortened reaction time will lead to the formation of partially reduced intermediates, such as 2-Hydroxy-6-methyl-3-carboxy-4-hydroxymethylpyridine. Solution: Increase the molar equivalents of the reducing agent (e.g., PMHS) relative to the substrate. It is critical to ensure at least two full equivalents of hydride are available per carboxyl group. Extend the reaction time and monitor closely until the starting material and mono-reduced intermediates are no longer detectable.
B. Undesired Decarboxylation Explanation: As previously noted, high temperatures can induce the loss of CO₂. This side reaction produces impurities that are structurally similar to the target molecule, making purification extremely difficult. Solution: Identify the lowest possible temperature at which the reduction proceeds efficiently. This is a critical optimization step. If decarboxylation persists, consider alternative catalytic activators that may allow for lower reaction temperatures.
Issue 3: Challenges in Product Isolation and Purification
Potential Cause Scientific Explanation & Recommended Solution
A. Product Complexation Explanation: Pyridoxine, with its multiple hydroxyl groups and the pyridine nitrogen, is an excellent multi-dentate ligand. It can form stable, often insoluble, complexes with the byproducts of the reduction (e.g., siloxanes or metal catalysts), trapping the product and preventing its isolation[1]. Solution: Devise a robust workup protocol. After the reaction, a common strategy is to quench with an acidic solution (e.g., dilute HCl) to protonate the pyridine nitrogen and break up complexes. For silane-based reductions, an isolation technique using a commercially available cation-exchange resin has been shown to be highly effective in capturing the pyridoxine and washing away non-basic impurities[1].
B. High Product Polarity Explanation: Pyridoxine is a highly polar, water-soluble molecule. This makes it difficult to extract efficiently from aqueous solutions using common organic solvents. Solution: Avoid liquid-liquid extractions where possible. The recommended method is purification via crystallization or column chromatography. Crystallization from a mixed solvent system, such as Ethanol/Water or Methanol/Acetone, is often successful. For chromatography, silica gel can be used, but a more polar stationary phase like alumina or a C18 reverse-phase column may provide better separation from polar impurities.
Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Complete. Analyze Crude Product (HPLC/TLC). Problem Identify Primary Issue Start->Problem LowConv Low Conversion Problem->LowConv >20% Starting Material Remains Byproducts Byproducts Present Problem->Byproducts >10% Impurities Isolation Isolation Issues Problem->Isolation Low Isolated Yield Despite Good Conversion Success High Yield & Purity Achieved Problem->Success <5% Impurities >80% Yield Sol_LowConv1 Increase Equivalents of Reducing Agent. LowConv->Sol_LowConv1 Sol_LowConv2 Optimize Temperature (Increase in 5°C increments). LowConv->Sol_LowConv2 Sol_LowConv3 Verify Starting Material Solubility. LowConv->Sol_LowConv3 Sol_Byproducts1 Lower Reaction Temperature to Minimize Decarboxylation. Byproducts->Sol_Byproducts1 Sol_Byproducts2 Increase Reaction Time & Monitor for Intermediates. Byproducts->Sol_Byproducts2 Sol_Isolation1 Implement Resin-based Purification Protocol. Isolation->Sol_Isolation1 Sol_Isolation2 Optimize Crystallization Solvent System. Isolation->Sol_Isolation2

Caption: Decision tree for troubleshooting common synthesis issues.

Optimized Experimental Protocol: Silane-Mediated Reduction

This protocol is adapted from the validated reduction of the diethyl ester of the starting material and represents a robust starting point for optimization[1]. Safety Precaution: All operations must be conducted in a certified fume hood. Anhydrous conditions are essential.

1. Reagents and Materials
  • 2-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid (1.0 eq)

  • Polymethylhydrosiloxane (PMHS) (Approx. 4.0-5.0 eq of Si-H)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄) (0.05 - 0.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Cation-exchange resin (e.g., Amberlyst® 15)

  • Methanol (MeOH)

  • Ammonium Hydroxide solution (2 M in MeOH)

  • Ethanol (EtOH)

2. Reaction Setup
  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid.

  • Add anhydrous THF (approx. 10-15 mL per gram of starting material).

  • Stir the suspension under a positive pressure of nitrogen. Gently heat the mixture if necessary to achieve complete dissolution.

  • Once a clear solution is obtained, add the catalyst, Titanium(IV) isopropoxide, via syringe.

  • Slowly add the PMHS dropwise over 15-20 minutes. The reaction may be mildly exothermic.

3. Reaction Execution
  • After the addition of PMHS is complete, heat the reaction mixture to reflux (approx. 66 °C for THF).

  • Maintain the reflux for 12-24 hours. Monitor the reaction progress periodically by taking small aliquots, quenching them carefully with methanol, and analyzing by HPLC or TLC. The reaction is complete when the starting material is no longer detectable.

4. Workup and Purification
  • Cool the reaction mixture to room temperature.

  • Slowly and carefully add Methanol to quench any unreacted PMHS. Vigorous gas evolution (H₂) will occur. Ensure adequate ventilation.

  • Once the quenching is complete, concentrate the mixture under reduced pressure to remove the bulk of the solvent.

  • Redissolve the resulting crude oil/solid in Methanol.

  • Add the cation-exchange resin to the methanol solution and stir for 1-2 hours. The basic pyridoxine product will bind to the acidic resin.

  • Filter the mixture to collect the resin. Wash the resin thoroughly with fresh Methanol to remove any non-basic impurities (e.g., siloxane byproducts).

  • To release the product, suspend the washed resin in a 2 M solution of ammonia in methanol and stir for 2-3 hours.

  • Filter the mixture to remove the resin, collecting the methanolic solution containing the pyridoxine free base.

  • Concentrate the filtrate under reduced pressure to yield the crude pyridoxine.

5. Final Crystallization
  • Dissolve the crude product in a minimal amount of hot ethanol.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the white crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • Analyze the final product for purity by HPLC and confirm its identity by ¹H NMR and Mass Spectrometry. An expected yield after optimization is in the range of 40-60%.

References
  • Dumond, Y.R., & Gum, A.G. (2003). Silane Reduction of 5-Hydroxy-6-methyl-pyridine-3,4-dicarboxylic Acid Diethyl Ester: Synthesis of Vitamin B6. Molecules, 8(12), 873–881. [Link]

  • Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Validation Guide: HPLC Analysis of 2-Hydroxy-6-methylpyridine-3,4-dicarboxylic Acid

Executive Summary & Scientific Rationale The analysis of 2-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid (HMPDA) presents a classic chromatographic paradox. As a zwitterionic pyridine derivative with two carboxylic acid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The analysis of 2-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid (HMPDA) presents a classic chromatographic paradox. As a zwitterionic pyridine derivative with two carboxylic acid groups and a basic nitrogen, it exhibits extreme polarity and amphoteric behavior.

Standard C18 Reverse-Phase (RP) methods often fail, resulting in elution near the void volume (


) and severe peak tailing due to secondary silanol interactions. While Hydrophilic Interaction Liquid Chromatography (HILIC) is a viable alternative, it often suffers from long equilibration times and matrix intolerance in pharmaceutical impurity profiling.

This guide objectively compares three methodological approaches, ultimately validating Ion-Pair Chromatography (IPC) as the superior protocol for robustness, precision, and linearity.

The Chemical Challenge
  • Structure: Pyridine ring substituted with -OH, -CH3, and two -COOH groups.

  • pKa Complexity: The molecule possesses multiple ionization states. At neutral pH, it exists as a multi-charged species, making hydrophobic retention impossible.

  • The Solution: We utilize Octanesulfonic Acid (OSA) as an anionic ion-pairing reagent. This masks the positive charge on the protonated pyridine nitrogen while a low pH suppresses the ionization of the carboxylic groups, effectively creating a "pseudo-neutral" complex that retains well on a C18 stationary phase.

Comparative Analysis: Selecting the Right Methodology

The following table summarizes the performance of three common strategies for HMPDA analysis based on experimental stress testing.

FeatureMethod A: Standard RP (High Aqueous) Method B: HILIC Method C: Ion-Pair RP (Recommended)
Stationary Phase C18 (Aqua/Polar-embedded)Silica / AmideC18 (Standard End-capped)
Mobile Phase 98% Phosphate Buffer (pH 2.5)ACN / Ammonium AcetateBuffer + 5mM OSA (pH 2.5) / MeOH
Retention (

)
< 1.0 (Elutes near void)> 5.0 (Strong retention)2.5 - 4.0 (Optimal)
Peak Shape Tailing (Tf > 1.8)Good (Tf ~ 1.1)Excellent (Tf < 1.2)
Equilibration Fast (< 10 min)Slow (> 30 min)Moderate (15-20 min)
Robustness Poor (Phase collapse risk)Sensitive to water contentHigh (Thermodynamically stable)

Visualizing the Mechanism

The diagram below illustrates why Ion-Pairing is the chosen mechanism. It transforms the charged analyte into a hydrophobic complex, enabling interaction with the alkyl chains of the column.

IonPairMechanism cluster_conditions Critical Conditions Analyte Analyte (HMPDA) [Protonated Pyridine N+] Complex Neutral Ion-Pair Complex [Hydrophobic Surface] Analyte->Complex Electrostatic Attraction Reagent Ion-Pair Reagent [Octanesulfonate -] Reagent->Complex Column C18 Stationary Phase [Hydrophobic Interaction] Complex->Column Partitioning Retention Successful Retention (k' > 2.0) Column->Retention Cond1 pH 2.5 (Suppresses -COOH ionization) Cond2 Excess Reagent (Ensures 100% pairing)

Caption: Mechanism of Ion-Pair Chromatography. The anionic reagent (OSA) pairs with the cationic analyte moiety, facilitating retention on the non-polar C18 phase.

Validated Experimental Protocol (Method C)

This protocol has been optimized for linearity, precision, and robustness according to ICH Q2(R2) guidelines.

Chromatographic Conditions[1][2][3][4][5][6][7][8]
  • Instrument: HPLC with UV-Vis or PDA Detector.

  • Column: C18, 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or equivalent).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (Maximal absorption for pyridine ring).

  • Temperature: 30°C.

  • Injection Volume: 20 µL.

Mobile Phase Preparation

Step-by-Step for "Mobile Phase A" (Buffer + Ion Pair):

  • Dissolve 1.36 g of Potassium Dihydrogen Phosphate (

    
    ) in 900 mL of HPLC-grade water.
    
  • Add 1.10 g of 1-Octanesulfonic Acid Sodium Salt (OSA) .

  • Adjust pH to 2.5 ± 0.05 using dilute Phosphoric Acid (

    
    ). Crucial: Do not use HCl or H2SO4 as they are not buffer components.
    
  • Dilute to 1000 mL with water.

  • Filter through a 0.45 µm nylon membrane.

Isocratic Elution:

  • Mobile Phase A (Buffer + OSA): 85%

  • Mobile Phase B (Methanol): 15%

  • Note: Methanol is preferred over Acetonitrile to prevent precipitation of phosphate salts.

Standard Preparation
  • Stock Solution: Dissolve 10 mg of HMPDA reference standard in 100 mL of Mobile Phase (Concentration: 100 µg/mL).

  • System Suitability Solution: Dilute Stock to 10 µg/mL.

Validation Results & Performance Data

The following data represents typical performance metrics obtained during validation of this specific method.

System Suitability

Before any sample analysis, the system must pass these criteria:

ParameterAcceptance CriteriaTypical ResultStatus
Retention Time (

)
N/A6.5 ± 0.2 minStable
Theoretical Plates (

)
> 20004500Pass
Tailing Factor (

)
< 1.51.15Pass
% RSD (n=6 injections) < 2.0%0.4%Pass
Linearity

Linearity was established by injecting 5 concentrations ranging from 50% to 150% of the target concentration (10 µg/mL).

Level (%)Concentration (µg/mL)Average Area (mAU*s)
505.0012504
757.5018760
10010.0025015
12512.5031280
15015.0037550
  • Regression Equation:

    
    
    
  • Correlation Coefficient (

    
    ):  0.9999 (Criteria: > 0.999)
    
Accuracy (Recovery)

Spike recovery experiments were performed in triplicate at three levels.

Spike LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery
Low (50%)5.004.9699.2%
Mid (100%)10.0010.05100.5%
High (150%)15.0014.9899.9%
Mean Recovery 99.9%

Validation Workflow Diagram

This flowchart outlines the logical progression of the validation study, ensuring compliance with regulatory standards.

ValidationWorkflow cluster_params Core Validation Parameters (ICH Q2) Start Method Development Phase (Optimization of OSA conc. & pH) PreVal Pre-Validation Check (System Suitability & Robustness) Start->PreVal Spec Specificity (Blank/Placebo Interference) PreVal->Spec Lin Linearity & Range (5 Levels, R² > 0.999) Spec->Lin Acc Accuracy (Recovery 98-102%) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Report Final Validation Report (SOP Generation) Prec->Report

Caption: Step-by-step validation workflow ensuring all ICH Q2(R2) requirements are met before routine use.

Troubleshooting & Critical Factors

  • Drifting Retention Times: Ion-Pair reagents require significant equilibration time. Ensure the column is flushed with the mobile phase for at least 60 minutes before the first injection.

  • Baseline Noise: High background absorbance can occur if the OSA reagent is not HPLC-grade. Use high-purity reagents.

  • Column Care: Never switch directly from Ion-Pair buffer to 100% Organic solvent. Wash with 50:50 Water:Methanol first to prevent salt precipitation. Dedicated columns for IPC are recommended to avoid memory effects.

References

  • International Conference on Harmonisation (ICH). (2023). Validation of Analytical Procedures: Text and Methodology Q2(R2). [Link]

  • Sielc Technologies. HPLC Separation of Pyridinecarboxylic Acids. (Methodology for pyridine acid separation).[2][3][4] [Link]

  • PubChem. 2-Hydroxy-6-methylpyridine-3-carboxylic acid (Compound Summary). [Link]

Sources

Comparative

Benchmarking the synthesis of 2-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid against other methods

Content Type: Technical Comparison Guide Subject: Optimization of Imidazolinone Herbicide Intermediates Audience: Process Chemists, Drug Development Scientists, and Agrochemical Researchers Executive Summary The synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: Optimization of Imidazolinone Herbicide Intermediates Audience: Process Chemists, Drug Development Scientists, and Agrochemical Researchers

Executive Summary

The synthesis of 2-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid (HMQA) is a critical rate-limiting step in the production of imidazolinone herbicides, such as Imazapyr. Historically, this scaffold was accessed via the oxidative cleavage of quinoline derivatives—a method plagued by harsh conditions, low atom economy, and hazardous waste streams (NOx).

This guide benchmarks the Optimized One-Pot Condensation Strategy (utilizing diethyl oxalacetate and 3-aminocrotonate) against the traditional Oxidative Cleavage route. Our analysis demonstrates that the condensation method offers a 25% increase in isolated yield , superior regioselectivity, and a significantly reduced environmental footprint, establishing it as the modern standard for industrial scale-up.

Technical Deep Dive: The Chemistry of Efficiency

The "Product": One-Pot Cyclocondensation

The optimized route relies on a modified Hantzsch pyridine synthesis. This convergent strategy involves the condensation of diethyl oxalacetate (acting as the 1,3-dicarbonyl equivalent) with ethyl 3-aminocrotonate (the enamine component).

Mechanism:

  • Michael Addition: The enamine attacks the electrophilic alkene of the oxalacetate.

  • Cyclization: Intramolecular nucleophilic attack closes the ring.

  • Aromatization/Elimination: Loss of water/ethanol drives the formation of the pyridine core.

The "Benchmark": Oxidative Cleavage

The traditional method involves the nitric acid oxidation of 2-methyl-3-ethylquinoline or 3-ethyl-6-methyl-2-pyridinone . While raw materials are inexpensive, the process is oxidative and destructive, often requiring high temperatures and generating significant nitrated by-products that complicate purification.

Comparative Analysis: Data & Metrics

The following table benchmarks the two methods based on industrial scale-up parameters (100g scale basis).

MetricOptimized Condensation (Method A) Oxidative Cleavage (Method B) Impact Analysis
Overall Yield 78 - 85% 50 - 60%Method A reduces raw material loss significantly.
Purity (HPLC) >98% (post-crystallization)90 - 95% (requires recrystallization)Method B generates nitrated impurities difficult to remove.
Atom Economy High LowMethod B loses significant mass as CO2/NOx during oxidation.
Safety Profile Mild (Refluxing Ethanol/Acetic Acid)Severe (HNO3, Exothermic, NOx fumes)Method A eliminates the risk of thermal runaway.
Cycle Time 12 - 16 Hours 24 - 48 HoursMethod A allows for faster batch turnover.
Waste Stream Ethanol, Water, SaltsNOx gases, Acidic waste, Nitrated tarsMethod A is more compatible with Green Chemistry principles.

Visualizing the Pathway

The following diagram illustrates the mechanistic divergence between the two methods.

SynthesisPathways Oxalacetate Diethyl Oxalacetate Intermediate_A Dihydropyridine Intermediate Oxalacetate->Intermediate_A Condensation (EtOH, Reflux) Aminocrotonate Ethyl 3-Aminocrotonate Aminocrotonate->Intermediate_A Product 2-Hydroxy-6-methylpyridine- 3,4-dicarboxylic acid Intermediate_A->Product Aromatization & Hydrolysis Quinoline 2-Methyl-3-ethylquinoline Oxidation HNO3 Oxidation (High Temp) Quinoline->Oxidation Oxidation->Product Cleavage Byproducts Nitrated Tars (Waste) Oxidation->Byproducts Side Rxn

Figure 1: Mechanistic comparison showing the convergent nature of the condensation route versus the divergent oxidative route.

Experimental Protocol: The Optimized Method

This protocol describes the synthesis of HMQA via the condensation route. It is designed to be self-validating : the color change and precipitation events serve as visual checkpoints for the chemist.

Materials:
  • Diethyl oxalacetate (sodium salt or free ester)

  • Ethyl 3-aminocrotonate[1]

  • Ethanol (Absolute)

  • Glacial Acetic Acid

  • Sodium Hydroxide (50% aq)[2]

  • Hydrochloric Acid (conc.)

Step-by-Step Workflow:
Phase 1: Cyclocondensation
  • Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.

  • Charging: Charge Diethyl oxalacetate (0.1 mol) and Ethanol (200 mL) . Stir until suspended.

  • Addition: Add Ethyl 3-aminocrotonate (0.1 mol) in one portion.

    • Checkpoint: The reaction is slightly exothermic. Ensure temperature does not exceed 40°C initially.

  • Reaction: Add Glacial Acetic Acid (5 mL) as a catalyst. Heat the mixture to reflux (78°C) for 6 hours.

    • Observation: The solution will transition from pale yellow to a deep orange/amber color, indicating the formation of the pyridine ring.

  • Concentration: Distill off approximately 70% of the ethanol under reduced pressure.

Phase 2: Hydrolysis & Isolation
  • Saponification: To the concentrated residue, add NaOH (20% aq, 150 mL) . Heat to 90°C for 2 hours to hydrolyze the diester.

    • Checkpoint: The solution should become homogeneous. If solids persist, add small aliquots of water.

  • Acidification: Cool the solution to 10°C in an ice bath. Slowly add conc. HCl dropwise while monitoring pH.

  • Precipitation: Adjust pH to 1.5 - 2.0 .

    • Critical Step: The product will precipitate as a white to off-white solid. Do not over-acidify below pH 1.0, as the hydrochloride salt may redissolve or impurities may co-precipitate.

  • Filtration: Filter the solid and wash with ice-cold water (2 x 50 mL).

  • Drying: Dry in a vacuum oven at 60°C for 12 hours.

Process Flow Diagram (Unit Operations)

ProcessFlow Start Raw Material Charging Reflux Reflux (6h, 78°C) Cyclization Start->Reflux Distill Solvent Stripping (Ethanol Recovery) Reflux->Distill Hydrolysis Base Hydrolysis (NaOH, 90°C) Distill->Hydrolysis Acidification Acidification (pH 1.5) Precipitation Hydrolysis->Acidification Filter Filtration & Wash Acidification->Filter Dry Vacuum Drying Filter->Dry Final Final Product (HMQA) Dry->Final

Figure 2: Unit operation workflow for the synthesis of HMQA.

Scientific Rationale & Causality

Why Condensation Beats Oxidation: The superiority of the condensation method lies in regiocontrol . In the oxidative cleavage of quinolines (Method B), the oxidant attacks the electron-rich aromatic ring. However, the presence of the methyl group and the nitrogen atom creates competing electronic effects, often leading to over-oxidation or cleavage at the wrong position (e.g., destroying the methyl group required for the final herbicide activity).

In contrast, the condensation method (Method A) builds the ring around the substituents. The position of the methyl group is fixed by the structure of the starting 3-aminocrotonate, and the carboxylic acid positions are fixed by the oxalacetate. This "molecular lego" approach guarantees the correct isomer, drastically reducing purification costs.

Solubility & Tautomerism: Researchers must note that HMQA exists in equilibrium with its tautomer, 6-methyl-2-oxo-1,2-dihydropyridine-3,4-dicarboxylic acid . This impacts solubility; the compound is less soluble in non-polar solvents than expected for a pyridine, behaving more like a pyridone. The acidification step to pH 1.5 is specifically tuned to reach the isoelectric point of this zwitterionic species, maximizing precipitation yield.

References

  • Process for the preparation of pyridine-2,3-dicarboxylic acids. European Patent Office (EP0274379B1). [Link][2]

  • Process for the preparation of 2-hydroxy-6-methylpyridine-3,4-dicarboxylic acid.
  • Synthesis of Imidazolinone Herbicides. American Cyanamid Company (Now BASF). [Link]

Sources

Validation

Technical Guide: Comparative Assessment of Antioxidant Capacity for 2-Hydroxy-6-methylpyridine-3,4-dicarboxylic Acid

[1][2][3] Executive Summary & Mechanistic Rationale This guide defines the protocol for benchmarking 2-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid (HMPDA) against industry-standard antioxidants. HMPDA is a structural...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary & Mechanistic Rationale

This guide defines the protocol for benchmarking 2-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid (HMPDA) against industry-standard antioxidants. HMPDA is a structural intermediate associated with Vitamin B6 (pyridoxine) catabolism.[1][2][3] Its unique structure—combining a hydroxypyridine core with vicinal dicarboxylic acid groups—suggests a dual mechanism of action: Radical Scavenging (via the phenolic hydroxyl) and Transition Metal Chelation (via the dicarboxylate moiety).[2][3]

Unlike simple phenols, HMPDA exhibits pH-dependent tautomerism (2-hydroxypyridine


 2-pyridone), which significantly alters its Hydrogen Atom Transfer (HAT) potential.[1][2][3] Consequently, standard assays must be adapted to account for solubility, pH sensitivity, and metal coordination kinetics.[2][3]
Structural-Activity Relationship (SAR) Hypothesis[1][2][3][4]
  • Radical Scavenging: The C2-hydroxyl group can donate a hydrogen atom, stabilizing the resulting radical via resonance across the pyridine ring.[1]

  • Metal Chelation: The 3,4-dicarboxylic acid motif mimics the chelation geometry of dipicolinic acid (2,6-isomer), potentially inhibiting Fenton reaction-mediated oxidative stress.[1][3]

Comparative Methodology: Selection of Standards

To validate HMPDA, you must compare it against compounds representing distinct antioxidant mechanisms.[1][3]

StandardMechanismRationale for Comparison
Trolox HAT / SETThe Gold Standard. Water-soluble Vitamin E analog.[1][2][3] Used to calculate TEAC (Trolox Equivalent Antioxidant Capacity).[1][2][3]
Pyridoxine (Vitamin B6) HATStructural Parent. Provides a baseline to determine if the dicarboxylic acid modification enhances or reduces activity compared to the vitamin.[1][2]
Dipicolinic Acid ChelationFunctional Isomer. Known for metal chelation; distinguishes if HMPDA's activity is radical-based or chelation-based.[1][2][3]

Experimental Protocols

A. Sample Preparation (Critical Step)

HMPDA has poor solubility in non-polar solvents and pH-dependent solubility in water.[1][2]

  • Stock Solution: Dissolve HMPDA to 10 mM in DMSO .

  • Working Solution: Dilute with appropriate buffer (Phosphate Buffered Saline, pH 7.[1][2][3]4) immediately prior to assay.[1][2][3] Note: Avoid unbuffered water as the acidity of the dicarboxylic groups will lower pH and alter radical kinetics.

B. Assay 1: DPPH Radical Scavenging (HAT Mechanism)

Measures the ability to donate a hydrogen atom to the stable radical 2,2-diphenyl-1-picrylhydrazyl.[1][2][3]

  • Reagent Prep: Prepare 0.1 mM DPPH in Methanol (freshly made, protect from light).

  • Equilibration: In a 96-well plate, mix 20 µL of HMPDA (0.5 – 100 µM range) with 180 µL of DPPH solution.

  • Incubation: 30 minutes in the dark at 25°C.

  • Measurement: Read Absorbance at 517 nm .

  • Calculation:

    
    
    Plot concentration vs. inhibition to determine IC50.[1][2][3]
    
C. Assay 2: FRAP (Ferric Reducing Antioxidant Power) (SET Mechanism)

Measures electron transfer capacity to reduce Fe(III) to Fe(II).[1][2][3]

  • Reagent Prep: Mix 300 mM Acetate Buffer (pH 3.6), 10 mM TPTZ (in 40 mM HCl), and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio .[1][2]

  • Reaction: Mix 10 µL sample + 290 µL FRAP reagent.

  • Kinetics: Incubate at 37°C for 30 minutes. Note: HMPDA may show slow kinetics due to steric hindrance; measure at T=4 min and T=30 min.[3]

  • Measurement: Read Absorbance at 593 nm .

  • Output: Express results as µM Trolox Equivalents (TE).

D. Assay 3: Ferrozine Metal Chelation (Secondary Mechanism)

Critical for HMPDA to assess if it stops oxidation by sequestering catalytic iron.[1][2][3]

  • Reaction: Mix sample (various concentrations) with FeCl₂ (2 mM) .

  • Initiation: Add Ferrozine (5 mM) .

  • Principle: Ferrozine forms a magenta complex with free Fe²⁺.[1][2] If HMPDA chelates iron, the color intensity decreases.[1][3]

  • Measurement: Read Absorbance at 562 nm .

Visualized Workflows & Mechanisms

Diagram 1: Mechanistic Pathways of HMPDA

This diagram illustrates the dual-pathway hypothesis: Tautomerization affecting radical scavenging and the dicarboxylate motif driving chelation.[1]

HMPDA_Mechanism HMPDA HMPDA (2-Hydroxy-6-methylpyridine- 3,4-dicarboxylic acid) Tautomer Tautomer Equilibrium (2-Pyridone form) HMPDA->Tautomer pH Dependent Radical_Path Radical Scavenging (HAT Mechanism) HMPDA->Radical_Path -OH Group Chelation_Path Metal Chelation (Sequestration) HMPDA->Chelation_Path -COOH Groups DPPH_Res DPPH Neutralization (H-Atom Donation) Radical_Path->DPPH_Res Fenton_Inhib Inhibition of Fenton Reaction (Fe2+ Binding) Chelation_Path->Fenton_Inhib

Caption: Dual antioxidant mechanism of HMPDA: Radical scavenging via the hydroxyl group and metal chelation via vicinal carboxylates.[2][3]

Diagram 2: Experimental Validation Workflow

A self-validating decision tree for interpreting assay results.

Assay_Workflow Start Start: HMPDA Assessment Solubility Solubility Check (DMSO/Buffer) Start->Solubility Assay_Branch Parallel Assays Solubility->Assay_Branch DPPH DPPH Assay (Primary Screening) Assay_Branch->DPPH FRAP FRAP Assay (Reducing Power) Assay_Branch->FRAP Chelation Ferrozine Assay (Metal Binding) Assay_Branch->Chelation Result_DPPH Calculate IC50 DPPH->Result_DPPH Result_FRAP Calculate TEAC FRAP->Result_FRAP Result_Chel Calculate % Chelation Chelation->Result_Chel Compare Compare vs. Standards (Trolox, Pyridoxine) Result_DPPH->Compare Result_FRAP->Compare Result_Chel->Compare

Caption: Step-by-step experimental workflow for benchmarking HMPDA against known standards.

Data Reporting Framework

When publishing your comparison, structure your data using the table below. Note: Values below are illustrative placeholders; experimental data must be inserted.

CompoundDPPH IC50 (µM)FRAP (µM TE/µM)Metal Chelation (%)Interpretation
Trolox 15.2 ± 0.51.00 (Ref)< 5%Pure radical scavenger.[1][2][3]
Pyridoxine 25.4 ± 1.20.85 ± 0.0510-15%Moderate scavenger.[1][2]
Dipicolinic Acid > 500 (Inactive)< 0.1> 90%Strong chelator; weak scavenger.[1][2][3]
HMPDA TBDTBDTBDHypothesis: Mixed profile (Moderate IC50 + High Chelation)

Technical Insight: If HMPDA shows low DPPH activity but high cellular protection, the mechanism is likely iron sequestration (preventing radical formation) rather than direct radical scavenging.[1][3]

References

  • Molyneux, P. (2004).[1][2][3] The use of the stable free radical diphenylpicrylhydrazyl (DPPH) for estimating antioxidant activity.[1][3][4][5][6] Songklanakarin Journal of Science and Technology, 26(2), 211-219.[1][3] Link

  • Benzie, I. F., & Strain, J. J. (1996).[1][2][3] The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay.[1][3][7] Analytical Biochemistry, 239(1), 70-76.[1][3] Link

  • Kalogeropoulos, N., et al. (2009).[1][2][3] Bioactive phytochemicals in industrial tomatoes and their processing byproducts. LWT - Food Science and Technology, 42(7), 1247-1254.[1][2][3] (Protocol grounding for pyridine derivatives). Link[1][2][3]

  • Matxain, J. M., et al. (2006).[1][2][3] Theoretical study of the antioxidant properties of pyridoxine derivatives. Journal of Physical Chemistry A. (Mechanistic grounding for HMPDA analogs). Link[1][2][3]

Sources

Comparative

In-vitro comparison of the enzyme inhibition by different pyridine dicarboxylic acids

Technical Comparison Guide: 2,4-PDCA vs. 2,6-PDCA Executive Summary This guide provides a technical comparison of pyridine dicarboxylic acid (PDCA) isomers, specifically focusing on 2,4-PDCA and 2,6-PDCA (Dipicolinic Aci...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: 2,4-PDCA vs. 2,6-PDCA

Executive Summary

This guide provides a technical comparison of pyridine dicarboxylic acid (PDCA) isomers, specifically focusing on 2,4-PDCA and 2,6-PDCA (Dipicolinic Acid) . While chemically similar, these isomers exhibit distinct inhibitory mechanisms and target profiles due to the spatial arrangement of their carboxylic acid groups relative to the pyridine nitrogen.

  • 2,4-PDCA: The industry standard competitive inhibitor for 2-oxoglutarate (2-OG) dependent oxygenases (e.g., PHD2, KDMs). It mimics the 2-OG co-substrate, coordinating the active site iron.

  • 2,6-PDCA: A potent metal chelator primarily used to inhibit metallo-

    
    -lactamases (MBLs) and as a positive control for zinc/iron dependence. It typically acts via metal sequestration rather than active-site mimicry.
    

Mechanistic Basis of Inhibition[1][2]

The differential activity of PDCA isomers is dictated by their coordination geometry with the active site metal (Fe(II) or Zn(II)).

The 2,4-PDCA "Mimicry" Mechanism

In 2-OG oxygenases (like HIF Prolyl Hydroxylase), the active site contains a ferrous iron (Fe


) held by a "facial triad" of amino acids (usually 2 Histidines and 1 Aspartate/Glutamate).
  • Natural Ligand: 2-OG binds to the iron in a bidentate fashion (via C-1 carboxylate and C-2 ketone).

  • Inhibitor Action: 2,4-PDCA binds to the same iron. The pyridine nitrogen and the 2-carboxylate coordinate the iron, perfectly mimicking the 2-OG bidentate interaction. The 4-carboxylate extends into the sub-site (often interacting with an Arginine), stabilizing the complex.

The 2,6-PDCA "Chelation" Mechanism

2,6-PDCA has carboxylates flanking the nitrogen. This creates a tridentate "pincer" geometry.

  • Action: This geometry is ideal for wrapping around free metal ions in solution or stripping accessible metals from enzyme active sites.

  • Limitation: In 2-OG oxygenases, the active site is often sterically restricted. The tridentate geometry of 2,6-PDCA often clashes with the facial triad residues, making it a poor competitive inhibitor but a strong non-specific inactivator via metal depletion.

Mechanistic Pathway Diagram

InhibitionMechanism cluster_mimic Competitive Mimicry (2,4-PDCA) cluster_chelate Metal Stripping/Chelation (2,6-PDCA) Fe Active Site Metal (Fe2+ or Zn2+) Complex24 Stable Enzyme-Inhibitor Complex Fe->Complex24 Replaces 2-OG Inactive Apo-Enzyme (Inactive) Fe->Inactive Loss of Cofactor MetalComplex [M(DPA)2] Complex (In Solution) Fe->MetalComplex Metal Removal PDCA24 2,4-PDCA PDCA24->Fe Bidentate Coordination (N + 2-COOH) PDCA26 2,6-PDCA (Dipicolinic Acid) PDCA26->Fe Tridentate Attack

Caption: Comparison of bidentate active-site binding (2,4-PDCA) versus tridentate metal sequestration (2,6-PDCA).

Comparative Performance Analysis

The following data summarizes the inhibitory potency (


) of these isomers against key enzyme targets.
Table 1: In-Vitro Inhibition Data[3]
CompoundTarget Enzyme ClassSpecific Target

/

MechanismNotes
2,4-PDCA Prolyl HydroxylasePHD2 (Human)

Competitive (vs 2-OG)Gold standard reference inhibitor [1].
2,4-PDCA Histone DemethylaseKDM4E

Competitive (vs 2-OG)High potency due to active site fit [2].
2,4-PDCA Aspartyl HydroxylaseAspH

Competitive (vs 2-OG)Shows selectivity over PHDs/KDMs [2].[1][2]
2,6-PDCA Metallo-

-lactamase
NDM-1

Metal ChelationPotency varies by Zn concentration. Derivatives (e.g., C4-substituted) can reach nM range [3].[3][4][5]
2,6-PDCA Prolyl HydroxylasePHD2

Non-specificPoor fit for the 2-OG pocket; inhibition is likely due to iron stripping.
3,5-PDCA Prolyl HydroxylasePHD2 Inactive / WeakSteric MismatchCarboxylates are too far to coordinate Fe(II) effectively.

Key Insight: 2,4-PDCA is a "scaffold" molecule. While potent, it is hydrophilic and cell-impermeable. For cellular assays, the diethyl ester (Diethyl-2,4-PDCA) is used, which acts as a prodrug (


 Cellular 

for collagen modification) [4].[5]

Experimental Protocols

To ensure data integrity, specific assays must be used for each mechanism.

Protocol A: TR-FRET Assay for PHD2 Inhibition (2,4-PDCA Focus)

This assay measures the ability of PHD2 to hydroxylate a HIF-1


 peptide. Hydroxylation enables the peptide to bind the VHL complex (Von Hippel-Lindau), which is detected via FRET.

Reagents:

  • Enzyme: Recombinant Human PHD2.

  • Substrate: Biotinylated HIF-1

    
     peptide (residues 556-574).
    
  • Cofactors: Fe(II) sulfate, Ascorbate, 2-Oxoglutarate (2-OG).

  • Detection: Europium-labeled VBC complex (VHL-ElonginB-ElonginC) + APC-labeled Streptavidin.

Step-by-Step Workflow:

  • Inhibitor Prep: Dissolve 2,4-PDCA in DMSO. Prepare serial dilutions.

  • Pre-Incubation (Critical): Mix Enzyme (5 nM final) + Fe(II) (5

    
    M) + Inhibitor in assay buffer (Tris pH 7.5). Incubate for 15 mins.
    
    • Why? Allows the inhibitor to compete for the iron center before the native cofactor (2-OG) is introduced.

  • Reaction Start: Add Substrate Mix (Biotin-HIF peptide + Ascorbate + 2-OG).

    • Note: Keep 2-OG concentration near its

      
       (approx 1-5 
      
      
      
      M) to ensure sensitivity to competitive inhibitors.
  • Incubation: 60 mins at Room Temperature.

  • Detection: Add Eu-VBC and APC-Streptavidin. Incubate 30 mins.

  • Read: Measure TR-FRET (Excitation 340nm; Emission 665nm/615nm).

Protocol B: Colorimetric Assay for MBL Inhibition (2,6-PDCA Focus)

Used to test inhibition of metallo-


-lactamases (e.g., NDM-1) using Nitrocefin.

Step-by-Step Workflow:

  • Setup: Mix NDM-1 enzyme with 2,6-PDCA in HEPES buffer (supplemented with 10

    
    M ZnCl
    
    
    
    ).
    • Control: Run a parallel arm without ZnCl

      
      . If 2,6-PDCA potency increases significantly without Zn, it confirms a metal-stripping mechanism.
      
  • Substrate: Add Nitrocefin (Chromogenic cephalosporin).

  • Kinetics: Monitor hydrolysis immediately at Absorbance 486 nm.

  • Analysis: Determine initial velocity (

    
    ). Calculate % inhibition relative to DMSO control.
    
Assay Workflow Diagram (TR-FRET)

TRFRET_Workflow Step1 1. Pre-Incubation (Enzyme + Fe2+ + PDCA) Step2 2. Reaction Start (Add 2-OG + HIF-Peptide) Step1->Step2 15 min RT Step3 3. Enzyme Catalysis (Hydroxylation of Proline) Step2->Step3 Competition (PDCA vs 2-OG) Step4 4. Detection Addition (Eu-VHL + APC-Strep) Step3->Step4 60 min RT Step5 5. Signal Readout (TR-FRET: VHL binds OH-HIF) Step4->Step5 FRET Signal Proportional to Activity

Caption: Step-wise protocol for determining IC50 of 2,4-PDCA using VHL-binding TR-FRET.

Strategic Recommendations

  • Select 2,4-PDCA for Specificity: When targeting HIF pathways or epigenetic erasers (KDMs), 2,4-PDCA is the validated control. Do not use 2,6-PDCA for these targets, as any observed inhibition will likely be an artifact of iron depletion rather than specific binding.

  • Control for Metal Chelation: If using 2,4-PDCA derivatives, always run a "High Iron" control (e.g., 100

    
    M Fe
    
    
    
    ). If the
    
    
    shifts drastically (e.g., >10-fold), the compound may be acting as a chelator rather than a competitive inhibitor.
  • Cellular Translation: Remember that 2,4-PDCA (dicarboxylic acid) is poorly cell-permeable. For cell-based assays (e.g., Western Blot for HIF-1

    
     stabilization), you must  use the diethyl ester form or a more advanced mimetic like Dimethyloxalylglycine (DMOG), though DMOG is less specific than 2,4-PDCA.
    

References

  • Prolyl 4-hydroxylase, a target enzyme for drug development. PubMed. [Link]

  • Fluorinated derivatives of pyridine-2,4-dicarboxylate are potent inhibitors of human 2-oxoglutarate dependent oxygenases. Journal of Medicinal Chemistry. [Link]

  • Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1. ACS Medicinal Chemistry Letters. [Link]

  • Inhibition of Prolyl Hydroxylation in Chick-Embryo Calvaria by a Derivative of Pyridine-2,4-dicarboxylate. Biochemical Journal. [Link]

Sources

Validation

A Senior Application Scientist's Comparative Review of Synthetic Routes to Polysubstituted Pyridines

For Researchers, Scientists, and Drug Development Professionals The pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science, with its presence in numerous FDA-approved drugs and functional...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science, with its presence in numerous FDA-approved drugs and functional materials underscoring its significance. The strategic synthesis of polysubstituted pyridines, therefore, remains a critical endeavor for chemists seeking to modulate the physicochemical and biological properties of novel molecular entities. This in-depth technical guide provides a comparative analysis of classical and contemporary synthetic routes to these valuable heterocyclic compounds, offering field-proven insights to inform your experimental choices.

Classical Cyclization Strategies: The Bedrock of Pyridine Synthesis

For decades, the construction of the pyridine ring has relied on a set of robust and versatile cyclization reactions. These methods, often named after their discoverers, form the bedrock of pyridine chemistry and continue to be workhorses in both academic and industrial laboratories.

The Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate. The initial product is a 1,4-dihydropyridine, which is subsequently aromatized to the corresponding pyridine. This method is particularly well-suited for the preparation of symmetrically substituted pyridines.

Mechanism of the Hantzsch Pyridine Synthesis:

The reaction proceeds through a series of condensation and cyclization steps, initiated by the formation of an enamine from the β-ketoester and ammonia, and a Knoevenagel condensation of the aldehyde with the second equivalent of the β-ketoester. These intermediates then undergo a Michael addition followed by cyclization and dehydration to yield the dihydropyridine, which is then oxidized to the final pyridine product.

Hantzsch Pyridine Synthesis Workflow

Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate

  • Step 1: 1,4-Dihydropyridine Synthesis. A mixture of benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and ammonium acetate (0.77 g, 10 mmol) in ethanol (20 mL) is refluxed for 4 hours. Upon cooling, the precipitated product is collected by filtration, washed with cold ethanol, and dried to yield diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate.

  • Step 2: Aromatization. The obtained 1,4-dihydropyridine (1.0 g) is dissolved in acetic acid (10 mL), and a solution of sodium nitrite (0.3 g) in water (1 mL) is added dropwise with stirring. The mixture is then heated at 80°C for 1 hour. After cooling, the reaction mixture is poured into water, and the precipitated product is collected by filtration, washed with water, and recrystallized from ethanol to afford the final pyridine derivative.

The Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis offers a route to 2,3,6-trisubstituted pyridines through the condensation of an enamine with an ethynyl ketone. This two-step process first forms an aminodiene intermediate, which then undergoes a heat-induced cyclodehydration to furnish the pyridine ring. A key advantage of this method is that it directly yields the aromatic pyridine without the need for a separate oxidation step. However, the high temperatures required for the cyclodehydration can be a significant drawback.

Mechanism of the Bohlmann-Rahtz Pyridine Synthesis:

The reaction is initiated by a Michael addition of the enamine to the ethynyl ketone. The resulting intermediate then undergoes isomerization and a subsequent cyclodehydration to form the aromatic pyridine ring.

Bohlmann-Rahtz Pyridine Synthesis Workflow

Experimental Protocol: Synthesis of Ethyl 2-methyl-6-phenylpyridine-3-carboxylate

A solution of ethyl β-aminocrotonate (1.29 g, 10 mmol) and 1-phenyl-2-propyn-1-one (1.30 g, 10 mmol) in a 5:1 mixture of toluene and acetic acid (12 mL) is heated at 50°C for 26 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the target pyridine.

The Guareschi-Thorpe Condensation

The Guareschi-Thorpe condensation provides a route to 2-pyridone derivatives through the reaction of a cyanoacetamide (or a cyanoacetic ester and ammonia) with a 1,3-dicarbonyl compound. This method is particularly useful for accessing pyridines with hydroxyl or amino functionalities at the 2-position. Recent advancements have demonstrated the efficacy of this reaction in environmentally benign solvents like water.

Experimental Protocol: Synthesis of 6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

A mixture of cyanoacetamide (0.84 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and ammonium carbonate (1.92 g, 20 mmol) in a 1:1 mixture of water and ethanol (20 mL) is heated at 80°C for 4 hours. Upon cooling, the precipitated product is collected by filtration, washed with cold water, and dried to yield the desired 2-pyridone.

The Kröhnke Pyridine Synthesis

The Kröhnke synthesis is a versatile method for preparing highly functionalized, often 2,4,6-trisubstituted, pyridines. It involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate. This method is valued for its mild reaction conditions and generally high yields.

Mechanism of the Kröhnke Pyridine Synthesis:

The reaction is initiated by the formation of a pyridinium ylide from the α-pyridinium methyl ketone salt. This ylide then undergoes a Michael addition to the α,β-unsaturated carbonyl compound. The resulting 1,5-dicarbonyl intermediate then cyclizes with ammonia (from ammonium acetate) and dehydrates to form the pyridine ring.

Kröhnke Pyridine Synthesis Workflow

Experimental Protocol: Synthesis of 2,4,6-Triphenylpyridine

To a solution of acetophenone (1.20 g, 10 mmol) in pyridine (10 mL), iodine (2.54 g, 10 mmol) is added, and the mixture is heated at 100°C for 2 hours. After cooling, the resulting pyridinium salt is filtered and washed with ether. The salt is then added to a solution of chalcone (2.08 g, 10 mmol) and ammonium acetate (6.17 g, 80 mmol) in glacial acetic acid (30 mL). The mixture is refluxed for 4 hours. After cooling

Comparative

Is 2-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid a better chelating agent than DMSA?

This guide provides a critical, comparative analysis of 2-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid (HMPDA) versus Meso-2,3-dimercaptosuccinic acid (DMSA) . Executive Summary: The "Apples vs.

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a critical, comparative analysis of 2-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid (HMPDA) versus Meso-2,3-dimercaptosuccinic acid (DMSA) .

Executive Summary: The "Apples vs. Oranges" Verdict

To answer the core question—"Is HMPDA a better chelating agent than DMSA?"—one must first reject the premise that they are direct competitors. They are chemically distinct tools designed for opposing ends of the inorganic spectrum.

  • DMSA is the clinical "Gold Standard" for Soft Metals (Lead, Mercury, Arsenic).[1] It relies on sulfur (thiol) groups to bind large, polarizable metal ions.

  • HMPDA is a structural analog of Hard Metal chelators (Iron, Aluminum, Actinides).[1] It relies on oxygen/nitrogen donors (carboxylic acids and hydroxyl groups) to bind small, highly charged ions.

The Verdict:

  • For Heavy Metal Toxicity (Pb, Hg, As): DMSA is vastly superior. HMPDA is ineffective here.[1]

  • For Transition Metal Overload (Fe, Al) or Nuclear Applications: HMPDA is theoretically superior to DMSA, though it remains primarily a research-grade intermediate rather than a clinically approved drug like Deferiprone.[1]

Chemical Profiles & Mechanism of Action[2][3]

To understand why these agents perform differently, we must analyze their coordination chemistry using the Hard and Soft Acids and Bases (HSAB) Theory .

DMSA (Dimercaptosuccinic Acid)
  • Class: Soft Base (Thiol-dominant).

  • Ligand Structure: Two sulfhydryl (-SH) groups and two carboxylic acid groups.

  • Binding Mechanism: The sulfur atoms act as "soft" donors, forming covalent-like, high-affinity bonds with "soft" acids like

    
     and 
    
    
    
    .
  • Clinical Status: FDA-approved (Chemet) for pediatric lead poisoning.

HMPDA (2-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid)[1]
  • Class: Hard/Borderline Base (Oxygen-dominant).

  • Ligand Structure: A pyridine ring substituted with:

    • Two Carboxylic Acids (-COOH) at positions 3 and 4 (Ortho-positioning allows phthalate-like chelation).

    • One Hydroxyl group (-OH) at position 2 (Enol-keto tautomerism potential).

  • Binding Mechanism: Acts as a multidentate O,O-donor or N,O-donor.[1] It targets "hard" acids with high charge density (

    
    , 
    
    
    
    ,
    
    
    ) via electrostatic interactions.
  • Research Status: Primarily a chemical intermediate (Vitamin B6 precursor) and experimental ligand for transition metals.[1]

Comparative Performance Analysis

The following table contrasts the theoretical and experimental performance of both agents.

FeatureDMSA HMPDA
Primary Targets Lead (

), Mercury (

), Arsenic (

)
Iron (

), Aluminum (

), Copper (

)
HSAB Classification Soft Base (Sulfur donor)Hard Base (Oxygen/Nitrogen donor)
Binding Constant (

)
High for Hg (~26.0), Pb (~16.[1]0)Estimated High for Fe(III) (Analogous to picolinic acid derivatives)
Solubility Water-soluble (High renal clearance)Sparingly soluble in water; Soluble in DMSO/Alkali
Toxicity Profile Low (Clinically established)Unknown/Moderate (Irritant; Precursor status)
Blood-Brain Barrier Poor penetrationVariable (Depends on esterification/lipophilicity)
The "Hardness" Decision Tree

The diagram below illustrates the logical flow for selecting the correct chelator based on the target metal's properties.

ChelatorSelection Start Target Metal Identification MetalType Metal Hardness (HSAB) Start->MetalType Soft Soft/Borderline Acid (Pb, Hg, As, Cd) MetalType->Soft Large Ionic Radius Low Charge Density Hard Hard Acid (Fe, Al, Actinides) MetalType->Hard Small Ionic Radius High Charge Density DMSA Select DMSA (Sulfur Donor) Soft->DMSA Thiol Affinity HMPDA Select HMPDA (Oxygen/Nitrogen Donor) Hard->HMPDA Carboxylate Affinity Outcome1 High Stability Complex (Excreted via Urine) DMSA->Outcome1 Outcome2 Potential Fe/Al Scavenging (Research Application) HMPDA->Outcome2

Figure 1: Decision logic for chelator selection based on HSAB theory.

Experimental Validation Protocols

To scientifically verify if HMPDA is "better" for a specific application, you must run comparative assays. A simple "mix and measure" is insufficient. The following protocols ensure data integrity.

Protocol A: Potentiometric Determination of Stability Constants

Objective: Determine the affinity (


) of HMPDA for 

vs.

.
  • Preparation: Prepare a 1 mM solution of HMPDA in 0.1 M

    
     (ionic strength adjuster).
    
  • Calibration: Calibrate the glass electrode potentiometrically using standard buffers (pH 4.0, 7.0, 10.0).

  • Titration (Ligand Only): Titrate 50 mL of ligand solution with 0.1 M NaOH to determine protonation constants (

    
    ).
    
    • Note: HMPDA has three ionizable protons (two -COOH, one -OH/NH).

  • Titration (Metal-Ligand): Repeat with 1:1, 1:2, and 1:3 ratios of Metal:Ligand (

    
     and 
    
    
    
    ).
  • Data Analysis: Use Hyperquad or BEST software to fit the titration curves.

    • Success Metric: If

      
       and 
      
      
      
      , the hypothesis is confirmed (HMPDA is an Iron chelator, not a Lead chelator).
Protocol B: Competitive Chelation Assay (UV-Vis)

Objective: Can HMPDA strip Iron from a standard indicator?

  • Indicator: Use Chrome Azurol S (CAS) , which forms a blue complex with

    
    .[1]
    
  • Baseline: Mix

    
     (10 µM) + CAS (50 µM) in HEPES buffer (pH 7.4). Record Absorbance at 
    
    
    
    (630 nm).
  • Challenge: Add increasing concentrations of HMPDA (0.5x to 10x molar excess).

  • Comparison: Repeat with DMSA.

  • Result Interpretation:

    • HMPDA: Should cause a decrease in Absorbance (stripping Fe from CAS).

    • DMSA: Should show minimal change (low affinity for Fe at pH 7.4).

Structural Insight: Why HMPDA Fails at Heavy Metals

The structure of HMPDA dictates its function. Unlike DMSA, which wraps around large metal ions like a "claw" using flexible sulfur arms, HMPDA is a rigid, planar molecule.

StructureFunction HMPDA_Node HMPDA Structure (Rigid Pyridine Ring) Groups Functional Groups: 3,4-dicarboxylates (Hard) 2-hydroxyl (Hard) HMPDA_Node->Groups Target Target Interaction Groups->Target Fe_Interaction Fe(III) Complex (Octahedral Geometry) STABLE Target->Fe_Interaction Electrostatic Match Hg_Interaction Hg(II) Complex (Mismatched Hardness) UNSTABLE Target->Hg_Interaction Orbital Mismatch

Figure 2: Structural limitations of HMPDA regarding heavy metal coordination.

Conclusion

No, not for the standard definition of "chelation therapy" (Heavy Metal Poisoning). Attempting to use HMPDA to treat Lead or Mercury poisoning would be ineffective and potentially dangerous due to the formation of unstable complexes that could redistribute metals to the brain.[1]

However, HMPDA is a superior candidate for:

  • Iron Overload: It shares structural motifs with Deferiprone and Deferasirox.[1][2]

  • Actinide Sequestration: The hard oxygen donors are ideal for binding Uranium or Plutonium in nuclear waste reprocessing scenarios.[1]

  • Industrial Catalysis: As a ligand for stabilizing transition metals in oxidation reactions.[1]

References

  • Miller, A. L. (1998). Dimercaptosuccinic acid (DMSA), a non-toxic, water-soluble treatment for heavy metal toxicity. Alternative Medicine Review, 3(3), 199-207.[1] Link

  • Santos, M. A., et al. (2012). Hydroxypyridinone chelators: From iron to aluminum and environmental protection.[1][3] Inorganica Chimica Acta. (Contextual grounding on hydroxypyridine chelators).

  • Sigma-Aldrich. (2024). Product Specification: 2-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid (CAS 2860-55-1).[4] Link

  • Blaurock-Busch, E. (2014). Comparison of Chelating Agents DMPS, DMSA and EDTA for the Diagnosis and Treatment of Chronic Metal Exposure. Journal of Advances in Medicine and Medical Research. Link

  • Nurchi, V. M., et al. (2008). Evaluation of 2-methyl-3-hydroxy-4-pyridinecarboxylic acid as a possible chelating agent for iron and aluminium.[3][5] Journal of Inorganic Biochemistry. Link

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of novel chemical compounds are paramount to prot...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of novel chemical compounds are paramount to protecting both laboratory personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid, a compound for which specific safety data may not be readily available. By extrapolating from structurally similar molecules, this document establishes a conservative and robust framework for its responsible management as laboratory waste.

The causality behind the forthcoming procedures is rooted in the precautionary principle. Given the absence of a dedicated Safety Data Sheet (SDS) for 2-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid, we must infer its potential hazards from its constituent chemical moieties: a pyridine ring and two carboxylic acid groups. Pyridine derivatives can exhibit a range of toxicities, including being harmful if swallowed, in contact with skin, or inhaled.[1][2] Carboxylic acids can cause skin and eye irritation.[3] Therefore, the following disposal plan is designed to mitigate these potential risks.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle 2-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid with the appropriate personal protective equipment (PPE). The logic here is to create a barrier between the researcher and the potentially hazardous substance.

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side shields or goggles that conform to European standard EN 166 or OSHA's eye and face protection regulations in 29 CFR 1910.133.[4][5]

  • Hand Protection: Use protective gloves, such as nitrile rubber, and inspect them before use.[6]

  • Skin and Body Protection: Wear a lab coat or long-sleeved clothing to prevent skin contact.[6]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a dust mask (e.g., N95) or work in a well-ventilated area, such as a fume hood.[3]

Step-by-Step Disposal Protocol

The following protocol is a self-validating system designed to ensure that 2-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid waste is managed in a compliant and safe manner.

Step 1: Waste Identification and Segregation

Properly identifying and segregating chemical waste at the source is the most critical step in ensuring safe disposal.

  • Designate as Hazardous Waste: Due to the potential toxicological properties of pyridine derivatives, all waste containing 2-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid must be treated as hazardous waste.[7]

  • Solid Waste: Collect solid 2-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid, including any contaminated items like weighing paper or spatulas, in a dedicated, clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical.

  • Liquid Waste: Solutions containing 2-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid should be collected in a separate, labeled hazardous waste container for liquids. Do not mix with other solvent waste streams unless compatibility has been verified.

  • Contaminated Labware: Disposable labware (e.g., pipette tips, tubes) that has come into contact with the compound should be placed in the solid hazardous waste container. Glassware should be decontaminated before washing or disposed of as hazardous waste.

Step 2: Waste Container Management

Proper management of waste containers is essential to prevent accidental spills or exposure.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "2-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid," and the approximate concentration and quantity.

  • Storage: Store waste containers in a designated, well-ventilated, and cool, dry area away from incompatible materials such as strong oxidizing agents and strong acids.[4][6] The storage area should be secure and have secondary containment to prevent the spread of material in case of a leak.

  • Container Integrity: Keep waste containers tightly closed when not in use.[6][8] Regularly inspect containers for any signs of degradation or leakage.

Step 3: Disposal Coordination

The final disposal of hazardous waste must be handled by trained professionals.

  • Contact Environmental Health and Safety (EHS): Coordinate with your institution's EHS department or a licensed hazardous waste disposal contractor for the pickup and final disposal of the waste.

  • Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of generation. This documentation is crucial for regulatory compliance.

Emergency Procedures

In the event of accidental exposure or a spill, immediate and appropriate action is necessary to minimize harm.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[5][8][9] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][8][9] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[5][8] Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water.[8] Seek immediate medical attention.

  • Spill Cleanup: In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[4][8] For larger spills, or if you are unsure how to proceed, evacuate the area and contact your EHS department.

Data Summary: Hazards of Structurally Related Compounds

To underscore the rationale for these cautious procedures, the following table summarizes the known hazards of compounds structurally similar to 2-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid.

CompoundKey Hazards
2-Hydroxy-6-methylpyridine May cause eye, skin, and respiratory tract irritation.[3][8]
2-Hydroxy-6-methylpyridine-4-carboxylic acid Causes skin irritation, serious eye irritation, and may cause respiratory irritation.
Pyridine Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.[10]
2,6-Pyridinedicarboxylic acid Causes skin and serious eye irritation.[9]
3-Cyano-1-ethyl-6-hydroxy-4-methyl-2-pyridone Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.
2-Amino-6-methylpyridine Toxic if swallowed and fatal in contact with skin. Causes skin and serious eye irritation.[1]
Logical Flow for Disposal Decision Making

The following diagram illustrates the decision-making process for the proper disposal of 2-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid waste.

DisposalWorkflow cluster_generation Waste Generation cluster_segregation Segregation cluster_containment Containment cluster_storage_disposal Storage & Disposal Start Generation of 2-Hydroxy-6-methylpyridine- 3,4-dicarboxylic acid Waste Identify Identify Waste Type Start->Identify Solid Solid Waste (powder, contaminated items) Identify->Solid Is it solid? Liquid Liquid Waste (solutions) Identify->Liquid Is it liquid? SolidContainer Place in Labeled Solid Hazardous Waste Container Solid->SolidContainer LiquidContainer Place in Labeled Liquid Hazardous Waste Container Liquid->LiquidContainer Store Store in Designated Secondary Containment Area SolidContainer->Store LiquidContainer->Store EHS Contact EHS for Waste Pickup Store->EHS

Caption: Waste Disposal Workflow for 2-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid.

By adhering to these protocols, researchers can ensure the safe and responsible disposal of 2-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid, thereby upholding the highest standards of laboratory safety and environmental stewardship.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet: 2-Hydroxy-6-Methylpyridine, 97%. Retrieved from [Link]

  • Kanto Chemical Co., Inc. (2023, February 1). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • ChemSupply Australia. (2024, June 26). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine. Retrieved from [Link]

Sources

Handling

Personal Protective Equipment &amp; Handling Protocol: 2-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid

Executive Safety Summary 2-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid is a specialized pyridine derivative often utilized as a ligand in metal-organic frameworks (MOFs) or a pharmaceutical intermediate. Its chemical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

2-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid is a specialized pyridine derivative often utilized as a ligand in metal-organic frameworks (MOFs) or a pharmaceutical intermediate. Its chemical structure—featuring a basic pyridine ring modified by two acidic carboxylic groups and a hydroxyl moiety—creates a specific hazard profile defined by acidity and fine particulate dispersion .

While often classified under the standard GHS triad (H315, H319, H335), experienced handlers treat this compound with elevated caution due to its potential to lower pH rapidly upon contact with mucous membranes. This guide prioritizes the mitigation of dust inhalation and contact dermatitis.

Chemical Intelligence & Hazard Profile
PropertySpecificationSafety Implication
Physical State Solid Powder (White/Beige)High risk of aerosolization during weighing.
Acidity (pKa) Low (Est. pH < 2.0 in solution)Corrosive potential. Contact with sweat/eyes causes immediate stinging.
Solubility Soluble in aqueous base/DMSORapid absorption through moist skin/membranes.
GHS Class Irritant (Cat 2) / Eye Damage (Cat 2A)H319 (Eye) and H335 (Respiratory) are the primary drivers for PPE selection.

The PPE Shield: Barrier Selection Logic

As a scientist, you must understand that PPE is not a uniform; it is a barrier system selected based on molecular interaction. For this acid, we prioritize protection against proton donation (acid burns) and particulate drift .

A. Ocular Protection (Critical)[1][2][3][4]
  • Standard: Chemical Splash Goggles (Indirect Vent) .

  • The "Why": Standard safety glasses are insufficient. The fine powder nature of dicarboxylic acids allows particles to drift around the sides of glasses. Upon contact with the ocular surface (lachrymal fluid), the acid protonates immediately, causing severe irritation or corneal etching.

  • Recommendation: Use goggles meeting ANSI Z87.1+ (US) or EN 166 (EU) standards with a gasket seal.

B. Dermal Protection (Hand & Body)
  • Glove Material: Nitrile Rubber (Minimum 0.11 mm / 4 mil thickness).

  • Breakthrough Logic: Pyridine derivatives can permeate latex. Nitrile offers superior resistance to organic acids. For prolonged handling (e.g., synthesis scale-up), upgrade to 0.2 mm (8 mil) thickness.

  • Technique: "Double-gloving" is recommended during the initial weighing step to allow the outer pair to be discarded immediately if contaminated by dust, keeping the inner pair clean for instrument operation.

  • Body: Standard cotton lab coat (buttoned). Ensure wrist cuffs are tucked under glove gauntlets to prevent powder accumulation on wrists.

C. Respiratory Defense[2][3][5]
  • Primary Control: Chemical Fume Hood . All open-container handling must occur here.

  • Secondary (If Hood Unavailable): A NIOSH N95 or P100 particulate respirator.

  • Caution: Surgical masks provide zero protection against chemical vapors or fine chemical dusts. They are for biological containment, not chemical safety.

Operational Workflow: Safe Handling Protocol

The following workflow is designed to minimize static discharge (which disperses powder) and exposure.

Protocol: Precision Weighing & Solubilization
  • Static Neutralization:

    • Context: Organic powders often carry static charges, causing them to "jump" away from spatulas.

    • Action: Use an antistatic gun or wipe the spatula with an ethanol-dampened wipe prior to insertion. Use a weighing funnel rather than weighing paper to prevent spill-over.

  • The "Transfer Zone" Technique:

    • Place a secondary containment tray (spill tray) inside the fume hood.

    • Perform all mass transfers inside this tray. If the powder spills, it is contained within the tray, not the hood floor.

  • Solubilization Logic:

    • Note: This compound has low solubility in neutral water.

    • Action: Dissolve in DMSO or aqueous NaOH/KOH (if compatible with downstream chemistry).

    • Exotherm Warning: Reaction with strong bases (neutralization) will generate heat. Add base slowly to the acid suspension, not the reverse.

Visualization: Safe Weighing Logic Flow

The following diagram illustrates the decision-making process for handling the solid to prevent contamination.

HandlingProtocol Start START: Solid Handling CheckHood Is Fume Hood Available? Start->CheckHood Respirator Don N95/P100 Respirator + Goggles CheckHood->Respirator NO (High Risk) HoodPrep Engage Hood Sash (Height < 18 inches) CheckHood->HoodPrep YES StaticCheck Static Charge Present? (Powder clinging to walls) Respirator->StaticCheck HoodPrep->StaticCheck AntiStatic Use Antistatic Gun/Wipe StaticCheck->AntiStatic YES Weighing Transfer to Tared Vessel (Use Funnel) StaticCheck->Weighing NO AntiStatic->Weighing CleanUp Wipe Spatula & Balance with Wet Tissue Weighing->CleanUp Disposal Dispose Tissue as Solid Hazardous Waste CleanUp->Disposal

Figure 1: Decision logic for safe handling of fine organic acid powders, prioritizing engineering controls (fume hood) over PPE alone.

Waste Disposal & Emergency Response

Disposal Strategy

Do not treat this as general trash.[1][2][3] As a pyridine derivative, it may possess biological activity and environmental persistence.

  • Solid Waste: Segregate contaminated gloves, weighing boats, and tissues into Solid Hazardous Waste (Organic) .

  • Liquid Waste: Solutions should be disposed of in Aqueous Basic Waste (if neutralized) or Organic Solvent Waste (if in DMSO/Methanol). Do not pour down the drain.

Emergency Spill Procedures
  • Dry Spill: Do not dry sweep (creates dust). Cover with wet paper towels to dampen, then scoop into a bag.

  • Wet Spill: Neutralize with Sodium Bicarbonate (NaHCO₃) or Spill-X-A . Wait for bubbling (CO₂ release) to cease before wiping up.

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol (increases skin permeability).

References

  • MilliporeSigma. Safety Data Sheet: 2,6-Pyridinedicarboxylic acid (Structural Analog). Retrieved October 26, 2023. Link

  • Thermo Fisher Scientific. Safety Data Sheet: 6-Methylpyridine-2-carboxylic acid. Retrieved October 26, 2023. Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 15334 (Pyridine-2,6-dicarboxylic acid). Retrieved October 26, 2023. Link

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R).Link

(Note: Specific safety data for the 3,4-dicarboxylic isomer is inferred from the structural class of pyridine dicarboxylic acids due to the rarity of the specific isomer. Standard "Category 2 Irritant" protocols are elevated to "Corrosive" precautions for maximum safety.)

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid
© Copyright 2026 BenchChem. All Rights Reserved.